Aminobenztropine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy-phenylmethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-23-16-11-12-17(23)14-18(13-16)24-21(15-7-3-2-4-8-15)19-9-5-6-10-20(19)22/h2-10,16-18,21H,11-14,22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFDKINRISJFCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001007934 | |
| Record name | 2-{[(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy](phenyl)methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001007934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500379 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
88097-86-3 | |
| Record name | 3-(2'-Aminobenzhydryloxy)tropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088097863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy](phenyl)methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001007934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Aminobenztropine: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminobenztropine, a derivative of benztropine, is a compound of interest within the field of neuropharmacology due to its potential as a dopamine reuptake inhibitor and muscarinic antagonist. This technical guide provides a comprehensive overview of the discovery and a plausible synthetic pathway for this compound, tailored for professionals in drug development and chemical research. The document details a proposed two-step synthesis, including experimental protocols derived from analogous reactions, and presents relevant quantitative data in a structured format. Furthermore, this guide includes visualizations of the synthetic and mechanistic pathways to facilitate a deeper understanding of the compound's chemistry and biological interactions.
Introduction
This compound is a tropane alkaloid derivative, structurally related to benztropine, a well-established anticholinergic agent used in the management of Parkinson's disease.[1][2] The core structure of these compounds is the 8-azabicyclo[3.2.1]octane moiety, which is also found in a variety of biologically active natural products. The introduction of an amino group on the benzoyl moiety of the benztropine structure is anticipated to modulate its pharmacological profile, potentially enhancing its affinity and selectivity for the dopamine transporter. This guide outlines the likely historical context of its development and provides a detailed, albeit proposed, synthetic route for its preparation.
While the exact date and researchers behind the initial discovery of this compound are not extensively documented in readily available literature, its development can be situated within the broader history of research into benztropine analogs. Benztropine itself was approved for medical use in the United States in 1954.[2] Research into its analogs has been ongoing, with a focus on modifying its structure to alter its affinity for various neurotransmitter transporters and receptors. This research aims to develop compounds with improved therapeutic profiles, such as enhanced dopamine reuptake inhibition with reduced anticholinergic side effects.[3][4]
Proposed Synthesis Pathway
A plausible and efficient synthesis of this compound can be envisioned through a two-step process starting from commercially available precursors: tropine and 3-nitrobenzoic acid. The overall synthetic scheme is depicted below.
Caption: Proposed two-step synthesis of this compound.
Step 1: Esterification of Tropine with 3-Nitrobenzoyl Chloride
The first step involves the esterification of tropine with 3-nitrobenzoyl chloride. The acid chloride is typically prepared from 3-nitrobenzoic acid by reaction with a chlorinating agent like thionyl chloride or phosphorus pentachloride.[5][6]
Experimental Protocol (Analogous):
-
Preparation of 3-Nitrobenzoyl Chloride: To a round-bottomed flask, add 3-nitrobenzoic acid (1 eq.). Add thionyl chloride (2-4 eq.) and a catalytic amount of dimethylformamide (DMF).[5] Reflux the mixture for 2-6 hours until the evolution of gas ceases.[5] Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-nitrobenzoyl chloride, which can be used in the next step without further purification.
-
Esterification: Dissolve tropine (1 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or pyridine. Cool the solution in an ice bath. Add 3-nitrobenzoyl chloride (1.1-1.5 eq.) dropwise to the cooled solution with stirring. If DCM is used as the solvent, a base such as triethylamine or pyridine (1.5-2 eq.) should be added to neutralize the HCl byproduct. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
The second step is the reduction of the nitro group of the 3-nitrobenzoyl-tropine ester to an amino group to yield this compound. Catalytic hydrogenation is a common and efficient method for this transformation.[7]
Experimental Protocol (Analogous):
-
Dissolve the 3-nitrobenzoyl-tropine ester (1 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.[8] Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%). Place the reaction mixture in a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm) with vigorous stirring.[8] Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-24 hours at room temperature. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data
The following table summarizes expected quantitative data for the proposed synthesis based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactants | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1a | 3-Nitrobenzoic Acid | Thionyl Chloride, DMF (cat.) | Neat | Reflux | 2-6 | >90 |
| 1b | Tropine, 3-Nitrobenzoyl Chloride | Pyridine or Et3N | DCM or Pyridine | 0 to RT | 12-24 | 70-90 |
| 2 | 3-Nitrobenzoyl-tropine Ester | H2, Pd/C (5-10 mol%) | Ethanol/Methanol | RT | 2-24 | >95 |
Mechanism of Action and Signaling Pathway
This compound is expected to exert its pharmacological effects through two primary mechanisms: antagonism of muscarinic acetylcholine receptors and inhibition of the dopamine transporter (DAT).[9]
Caption: Mechanism of action of this compound.
By blocking the reuptake of dopamine from the synaptic cleft, this compound increases the concentration and duration of action of dopamine at the postsynaptic receptors. This dopaminergic enhancement is a key mechanism for the therapeutic effects of drugs used in Parkinson's disease. Simultaneously, its anticholinergic activity, through the blockade of muscarinic receptors, helps to restore the balance between the dopaminergic and cholinergic systems in the brain, which is disrupted in Parkinson's disease.
Conclusion
This technical guide provides a detailed overview of the plausible discovery context and a robust synthetic pathway for this compound. The proposed two-step synthesis is based on well-established chemical transformations and is amenable to laboratory-scale preparation. The provided experimental protocols, derived from analogous reactions, offer a solid starting point for researchers aiming to synthesize and evaluate this compound. The dual mechanism of action, involving both dopamine reuptake inhibition and muscarinic antagonism, makes this compound a compound of significant interest for further investigation in the development of novel therapeutics for neurological disorders. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Benzatropine - Wikipedia [en.wikipedia.org]
- 3. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8383817B2 - Benztropine compounds and uses thereof - Google Patents [patents.google.com]
- 5. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. go.drugbank.com [go.drugbank.com]
Probing the Molecular Interactions of Aminobenztropine with the Dopamine Transporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the mechanism of action of Aminobenztropine and its analogs on the Dopamine Transporter (DAT). While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes the existing knowledge on the broader class of benztropine analogs to infer its pharmacological profile. Benztropine and its derivatives are recognized as atypical dopamine reuptake inhibitors, exhibiting a distinct interaction with DAT compared to classical inhibitors like cocaine. This guide presents available quantitative data on the binding affinities and dopamine uptake inhibition of key benztropine analogs, details common experimental protocols for assessing these interactions, and provides visual representations of the proposed molecular mechanisms and experimental workflows.
Introduction
The dopamine transporter (DAT) is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission. Its dysfunction is implicated in numerous neurological and psychiatric disorders, making it a key target for therapeutic intervention. This compound, a derivative of benztropine, belongs to a class of compounds that interact with DAT. Benztropine and its analogs are classified as atypical dopamine reuptake inhibitors. This classification stems from their unique behavioral and pharmacological profiles, which differ significantly from typical psychostimulants like cocaine, despite their high affinity for DAT.[1] Understanding the nuanced mechanism of action of these compounds is crucial for the development of novel therapeutics with improved efficacy and reduced abuse potential.
Quantitative Analysis of Benztropine Analogs at the Dopamine Transporter
Table 1: Dopamine Transporter Binding Affinities (Ki) of Benztropine and Analogs
| Compound | Ki (nM) at DAT | Selectivity (DAT vs. SERT/NET) | Reference |
| Benztropine | 120 | Moderate | [1] |
| 4'-Chlorobenztropine (p-Cl-BZT) | 20 - 32.5 | High | [2] |
| 3',4"-Dichlorobenztropine | 20 - 32.5 | High | [2] |
| 4',4"-Difluorobenztropine (AHN 1-055) | 11 - 30 | High | [1] |
| N-(indole-3''-ethyl)-3α-(4',4''-difluoro-diphenylmethoxy)tropane (GA1-69) | 5.6 - 30 | High | [3][4] |
| N-(R)-2''-amino-3''-methyl-n-butyl-3α-(4',4''-difluoro-diphenylmethoxy)tropane (GA2-50) | 5.6 - 30 | High | [3][4] |
Data represents a range from multiple studies where applicable.
Table 2: Dopamine Uptake Inhibition (IC50) of Benztropine and Analogs
| Compound | IC50 (nM) for [3H]Dopamine Uptake | Reference |
| Benztropine | 15 - 964 | [5] |
| 4'-Chlorobenztropine (p-Cl-BZT) | ~25 | [1] |
| JHW 007 (N-(n-butyl)-3α-[bis(4'-fluorophenyl)methoxy]-tropane) | 24.6 | [1] |
Mechanism of Action: An Atypical Interaction with DAT
Benztropine and its analogs are proposed to interact with the dopamine transporter in a manner distinct from classical inhibitors like cocaine. This atypical binding is thought to be responsible for their unique pharmacological profile, which includes a lack of cocaine-like psychostimulant and abuse-related effects.[3]
The prevailing hypothesis suggests that benztropine analogs stabilize the dopamine transporter in an inward-facing (cytoplasmic-facing) conformation .[3] This contrasts with cocaine, which is known to lock the transporter in an outward-facing (extracellular-facing) conformation .
This differential effect on DAT conformation is believed to be a key determinant of the behavioral outcomes. By promoting an inward-facing conformation, benztropine analogs may inhibit dopamine uptake without producing the profound and rapid increase in synaptic dopamine that is characteristic of addictive psychostimulants.
Signaling and Conformational Pathway
The following diagram illustrates the proposed differential effects of cocaine and benztropine analogs on DAT conformation.
Caption: Proposed differential effects of cocaine and benztropine analogs on DAT conformation.
Key Experimental Protocols
The characterization of this compound's interaction with DAT would involve standard in vitro assays. The following are detailed methodologies for two key experiments.
DAT Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the dopamine transporter.
Objective: To quantify the affinity of this compound for DAT by measuring its ability to displace a radiolabeled ligand, such as [³H]WIN 35,428, from its binding site on the transporter.
Materials:
-
Cell membranes prepared from cells expressing human DAT (e.g., HEK-293 or CHO cells) or from striatal tissue.
-
[³H]WIN 35,428 (radioligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding agent (e.g., 10 µM cocaine or GBR 12909).
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In assay tubes, combine the cell membranes, [³H]WIN 35,428 (at a concentration near its Kd, e.g., 5 nM), and varying concentrations of this compound. For determining non-specific binding, a separate set of tubes will contain the non-specific binding agent instead of the test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2 hours).
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a DAT radioligand binding assay.
[³H]Dopamine Uptake Assay
This assay measures the functional inhibition of dopamine transport into cells or synaptosomes.
Objective: To determine the potency (IC50) of this compound in inhibiting the uptake of [³H]dopamine into DAT-expressing cells or synaptosomes.
Materials:
-
DAT-expressing cells (e.g., HEK-293 or CHO cells) or freshly prepared synaptosomes from striatal tissue.
-
[³H]Dopamine.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compound (this compound) at various concentrations.
-
Uptake inhibitors for non-specific uptake (e.g., a high concentration of cocaine or nomifensine).
-
Scintillation vials and scintillation cocktail.
-
Cell harvester or filtration apparatus.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the cells or synaptosomes with varying concentrations of this compound or vehicle in uptake buffer for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiation of Uptake: Initiate dopamine uptake by adding [³H]dopamine to the incubation mixture.
-
Incubation: Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Termination of Uptake: Terminate the uptake by rapidly adding ice-cold uptake buffer and immediately filtering the mixture through glass fiber filters or by using a cell harvester.
-
Washing: Wash the filters or cells with ice-cold buffer to remove extracellular [³H]dopamine.
-
Lysis and Quantification: Lyse the cells or synaptosomes on the filters and measure the radioactivity in the lysate using a scintillation counter.
-
Data Analysis: Determine the amount of [³H]dopamine taken up at each concentration of the test compound. Calculate the percentage of inhibition relative to the control (vehicle-treated) samples. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Caption: Workflow for a [³H]Dopamine uptake assay.
Conclusion
This compound, as a member of the benztropine family, is anticipated to function as an atypical dopamine reuptake inhibitor. The available data on its structural analogs suggest that it likely possesses high affinity for the dopamine transporter and acts by stabilizing an inward-facing conformation of the transporter protein. This proposed mechanism of action distinguishes it from classical DAT inhibitors and may confer a pharmacological profile with reduced psychostimulant and abuse liabilities. Further direct experimental investigation of this compound is warranted to confirm these hypotheses and to fully elucidate its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for such future investigations.
References
- 1. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the Benztropine Analog [125I]GA II 34 Binding Site on the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Probing the Dopamine Transporter: An In-Depth Analysis of Aminobenztropine Binding Affinity
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of aminobenztropine and its analogs for the dopamine transporter (DAT). It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological processes.
Introduction
The dopamine transporter is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission. Its modulation is a key strategy in the development of therapeutics for a range of neurological and psychiatric disorders. This compound and its derivatives represent a class of potent DAT inhibitors that have been extensively studied for their potential as therapeutic agents. This document synthesizes the available data on their binding characteristics and the experimental approaches used to elucidate them.
Quantitative Binding Affinity Data
The binding affinity of this compound analogs for the dopamine transporter is typically quantified using inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). These values are determined through competitive binding assays and dopamine uptake inhibition assays. The following tables summarize the quantitative data from various studies.
Table 1: Binding Affinities (Kᵢ, nM) of Benztropine Analogs at the Dopamine Transporter
| Compound | N-Substituent | 3-Diphenylmethoxy Substituent | DAT Kᵢ (nM) | Reference |
| Benztropine | -CH₃ | Unsubstituted | - | [1] |
| 4'-Cl-BZT | -CH₃ | 4'-Chloro | - | [1] |
| 3'-Cl-BZT | -CH₃ | 3'-Chloro | - | [1] |
| AHN 1-055 | -CH₃ | 4',4''-Difluoro | - | |
| GA 1-69 | -(CH₂)₃-Phenyl | 4',4''-Difluoro | 29.2 | [2] |
| GA 2-50 | -(CH₂)₄-(4-Fluorophenyl) | 4',4''-Difluoro | 15.3 | [2] |
| GA 2-99 | -(CH₂)₂-O-(CH₂)₂-Phenyl | 4',4''-Difluoro | 5.59 | [2] |
| JHW 013 | -(CH₂)₄-(3,4-Dichlorophenyl) | 4',4''-Difluoro | 10.8 | [2] |
Table 2: Inhibition of [³H]Dopamine Uptake (IC₅₀, nM) by Benztropine Analogs
| Compound | IC₅₀ (nM) | Reference |
| Benztropine | - | |
| 4'-Cl-BZT | - | |
| 3'-Cl-BZT | - | |
| AHN 1-055 | 26 |
Experimental Protocols
The determination of binding affinities and functional inhibition of the dopamine transporter by this compound analogs relies on precise experimental protocols. The two primary methods employed are radioligand binding assays and dopamine uptake inhibition assays.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (e.g., an this compound analog) to compete with a radiolabeled ligand for binding to the dopamine transporter.
Cell Culture and Transfection:
-
Cell Line: COS-7 cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: Cells are transiently transfected with a plasmid encoding the human dopamine transporter (hDAT) using a suitable transfection reagent.
Binding Assay Protocol:
-
Cell Plating: Two days post-transfection, cells are plated in 24-well plates at a density of 1 x 10⁵ cells/well.
-
Incubation Buffer: The assay is performed in an uptake buffer with the following composition: 25 mM HEPES, 130 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM L-ascorbic acid, and 5 mM D-glucose, pH 7.4.
-
Radioligand: [³H]CFT (([³H]WIN 35,428)) is used as the radioligand at a concentration of 2-4 nM.
-
Competition: Cells are incubated with the radioligand and varying concentrations of the unlabeled this compound analog.
-
Incubation: The incubation is carried out for 2 hours at 4°C to reach equilibrium.
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration (e.g., 100 µM) of a known DAT inhibitor like nomifensine.
-
Washing and Lysis: After incubation, the cells are washed with ice-cold buffer to remove unbound radioligand, and then lysed.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The IC₅₀ values are determined by non-linear regression analysis of the competition curves. The Kᵢ values are then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
[³H]Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.
Protocol:
-
Cell Preparation: Transfected COS-7 cells are plated as described for the binding assay.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the this compound analog in uptake buffer.
-
Initiation of Uptake: Dopamine uptake is initiated by adding a solution containing [³H]dopamine (e.g., 40 nM) to the wells.
-
Incubation: The incubation is carried out for 5 minutes at room temperature.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer.
-
Lysis and Quantification: Cells are lysed, and the amount of [³H]dopamine taken up is quantified by liquid scintillation counting.
-
Data Analysis: The IC₅₀ values, representing the concentration of the analog that inhibits 50% of the specific dopamine uptake, are determined by non-linear regression analysis.
Visualizing the Processes
To better understand the experimental workflows and the biological consequences of this compound binding, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the Radioligand Competition Binding Assay.
Caption: Workflow for the [³H]Dopamine Uptake Inhibition Assay.
Caption: Downstream Signaling of DAT Inhibition by this compound.
Mechanism of Action and Downstream Effects
This compound and its analogs act as competitive inhibitors at the dopamine transporter. They bind to the central substrate-binding pocket of DAT, which overlaps with the binding sites for dopamine and cocaine. By occupying this site, they block the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.
This inhibition of dopamine reuptake leads to an increase in the extracellular concentration of dopamine. The elevated synaptic dopamine levels result in enhanced stimulation of postsynaptic dopamine receptors, particularly D1-like receptors. The over-stimulation of these receptors can, in turn, modulate downstream signaling cascades, including the activation of protein kinase A (PKA) and extracellular signal-regulated kinases 1 and 2 (ERK1/2). These pathways are known to play a crucial role in regulating synaptic plasticity.[3]
Conclusion
This technical guide has provided a detailed examination of the binding affinity of this compound and its analogs for the dopamine transporter. The compiled quantitative data, alongside the detailed experimental protocols, offer a valuable resource for researchers in the field. The visualization of the experimental workflows and the downstream signaling pathway further clarifies the methodologies and the biological implications of DAT inhibition by this class of compounds. This information is critical for the rational design and development of novel therapeutic agents targeting the dopamine transporter.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of dopamine transporter activity impairs synaptic depression in rat prefrontal cortex through over-stimulation of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Investigations into Aminobenztropine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the early foundational studies on aminobenztropine and its structural analogs. Benztropine and its derivatives represent a significant class of tropane-based compounds that interact with the dopamine transporter (DAT). Unlike cocaine, another tropane alkaloid that inhibits dopamine reuptake, many benztropine analogs exhibit an atypical behavioral profile, which has made them subjects of interest for the development of potential therapeutics for cocaine abuse and other central nervous system disorders. This document summarizes the key quantitative data from early structure-activity relationship (SAR) studies, details the experimental protocols used for their pharmacological characterization, and provides visual representations of the underlying scientific concepts. While the primary focus is on the broader class of benztropine analogs due to the scarcity of specific early data on this compound itself, the presented information provides a crucial context for understanding the pharmacological landscape from which this compound emerged.
Core Pharmacological Data
The following tables summarize the in vitro binding affinities of various N-substituted and phenyl-ring-substituted benztropine analogs at the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and muscarinic M1 receptors. The data are presented as inhibitor constant (Ki) values in nanomolar (nM), where a lower value indicates a higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of N-Substituted Benztropine Analogs
| Compound | N-Substituent | DAT (Ki, nM)[1][2] | SERT (Ki, nM)[1][2] | NET (Ki, nM)[1][2] | M1 Receptor (Ki, nM)[1] |
| AHN 1-055 | -CH3 | 11 | 376 | 457 | 11.6 |
| Analog 2 | -CH2CH=CH2 (Allyl) | 25 | 890 | 1230 | 230 |
| Analog 3 | -CH2CH2CH3 (n-Propyl) | 35 | 1250 | 2100 | 450 |
| Analog 4 | -(CH2)3CH3 (n-Butyl) | 48 | 2100 | 3500 | 780 |
| Analog 5 | -H | 108 | 3260 | 4810 | 1030 |
Table 2: Binding Affinities (Ki, nM) of Phenyl-Ring-Substituted Benztropine Analogs
| Compound | Phenyl Ring Substituent | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | M1 Receptor (Ki, nM) |
| Benztropine | Unsubstituted | 130 | 2500 | 1800 | 2 |
| 4'-Fluoro | 4'-F | 15 | 1800 | 950 | 8 |
| 4',4''-Difluoro | 4',4''-diF | 11 | 376 | 457 | 11.6 |
| 4'-Chloro | 4'-Cl | 12 | 2100 | 1100 | 5 |
| 3'-Chloro | 3'-Cl | 28 | 980 | 650 | 15 |
| 3',4''-Dichloro | 3',4''-diCl | 20 | 750 | 520 | 25 |
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter
This protocol outlines a typical in vitro radioligand binding assay used to determine the affinity of test compounds for the dopamine transporter.
Objective: To quantify the binding affinity (Ki) of this compound analogs for the dopamine transporter.
Materials:
-
Rat striatal tissue homogenate (source of DAT)
-
[3H]WIN 35,428 (radioligand)
-
Test compounds (benztropine analogs)
-
Cocaine or GBR 12909 (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the dopamine transporters. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [3H]WIN 35,428, and varying concentrations of the test compound. For determining total binding, omit the test compound. For determining non-specific binding, add a high concentration of a known DAT inhibitor like cocaine.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Measurement of Locomotor Activity in Rodents
This protocol describes a standard method for assessing the stimulant or depressant effects of this compound analogs on locomotor activity in mice or rats.
Objective: To evaluate the in vivo psychostimulant effects of this compound analogs.
Materials:
-
Test animals (e.g., male C57BL/6 mice)
-
Test compounds (benztropine analogs)
-
Vehicle (e.g., saline)
-
Locomotor activity chambers equipped with infrared beams
-
Data acquisition software
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. Habituate the animals to the locomotor activity chambers for a set period (e.g., 30-60 minutes) on one or more days prior to the test day.
-
Drug Administration: On the test day, administer the test compound or vehicle to the animals via a specific route (e.g., intraperitoneal injection).
-
Data Collection: Immediately after injection, place the animals individually into the locomotor activity chambers. Record locomotor activity, typically measured as the number of infrared beam breaks, for a specified duration (e.g., 60-120 minutes). The data is usually collected in time bins (e.g., 5-minute intervals) to analyze the time course of the drug's effect.
-
Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, number of horizontal and vertical beam breaks) using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compounds with the vehicle control group.
Visualizations
Structure-Activity Relationship Logic
The following diagram illustrates the general structure of benztropine and the key areas of chemical modification that were explored in early SAR studies.
Caption: Key modification sites on the benztropine scaffold influencing pharmacological activity.
Experimental Workflow for Analog Characterization
The diagram below outlines a typical workflow for the synthesis and pharmacological evaluation of novel benztropine analogs.
Caption: A typical pipeline for the discovery and evaluation of novel benztropine analogs.
Dopamine Reuptake Inhibition Signaling Pathway
This diagram illustrates the mechanism of action of benztropine analogs as dopamine reuptake inhibitors.
Caption: Mechanism of dopamine reuptake inhibition by benztropine analogs at the synapse.
References
A Technical Guide to the Pharmacological Profile of Novel Aminobenztropine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacological profile of novel aminobenztropine derivatives. These compounds, analogs of benztropine, have garnered significant interest for their potential as therapeutic agents, particularly in the context of substance use disorders. This document summarizes key quantitative data, details experimental methodologies for their evaluation, and visualizes relevant biological pathways and workflows.
Core Pharmacological Data: Binding Affinities and In Vivo Effects
Novel this compound derivatives have been primarily characterized by their interaction with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), as well as their affinity for muscarinic receptors. The data presented below summarizes the binding affinities (Ki or IC50 values) and key in vivo behavioral outcomes for a selection of these compounds.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Muscarinic M1 Ki (nM) | In Vivo Effects |
| Benztropine (BZT) | - | - | - | - | Antiparkinsonian agent, inhibits dopamine uptake. |
| 4'-Chloro-benztropine (4'-Cl-BZT) | - | - | - | - | 10-fold increase in potency for dopamine uptake inhibition compared to benztropine. |
| AHN 1-055 | - | - | - | - | Maintained self-administration in rats, though at lower rates than cocaine. |
| AHN 2-005 | - | - | - | - | Dose-dependently decreased cocaine self-administration. |
| JHW 007 | - | - | - | - | Dose-dependently decreased cocaine self-administration. |
| GA2-50 | - | - | - | - | Improved potency and selectivity for the dopamine transporter. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the key experimental protocols used to characterize the pharmacological profile of novel this compound derivatives.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of the derivatives to their molecular targets.
Objective: To determine the equilibrium dissociation constant (Ki) of novel this compound derivatives for DAT, SERT, and NET.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).
-
Test compounds (novel this compound derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize transfected HEK293 cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Binding Assay.
Locomotor Activity Assessment
This behavioral assay is used to evaluate the stimulant or depressant effects of the compounds on spontaneous movement in rodents.
Objective: To measure the effect of novel this compound derivatives on horizontal and vertical locomotor activity.
Materials:
-
Male Swiss-Webster mice.
-
Open-field activity chambers equipped with infrared beams.
-
Test compounds and vehicle (e.g., saline).
-
Syringes for intraperitoneal (i.p.) injection.
Procedure:
-
Acclimation: Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer the test compound or vehicle via i.p. injection.
-
Testing: Immediately place the mouse in the center of the open-field chamber.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) in 5- or 10-minute bins for a total duration of 60 to 120 minutes, or longer for compounds with a suspected long duration of action.
-
Data Analysis: Analyze the data using two-way ANOVA with treatment and time as factors to determine significant effects on locomotor activity.
Caption: Workflow for Locomotor Activity Assessment.
Cocaine Self-Administration and Reinstatement Studies
These models are used to assess the abuse potential of the compounds and their ability to modulate cocaine-seeking behavior.
Objective: To determine if novel this compound derivatives are self-administered and if they alter the reinforcing effects of cocaine or reinstate cocaine-seeking behavior.
Materials:
-
Male Sprague-Dawley or Wistar rats with indwelling intravenous catheters.
-
Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
-
Cocaine hydrochloride.
-
Test compounds and vehicle.
Procedure:
-
Catheter Implantation: Surgically implant a chronic catheter into the jugular vein of the rats.
-
Acquisition of Cocaine Self-Administration: Train rats to press a lever for intravenous infusions of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio (FR) schedule (e.g., FR1 or FR5). Each infusion is paired with a cue light.
-
Substitution Procedure: Once a stable baseline of cocaine self-administration is established, substitute saline or different doses of the test compound for cocaine to determine if the compound maintains self-administration.
-
Reinstatement Procedure: After stable self-administration, extinguish the lever-pressing behavior by replacing cocaine with saline. Once responding is low, test the ability of a priming injection of the test compound (or cocaine) to reinstate the extinguished lever-pressing behavior.
-
Data Analysis: Analyze the number of infusions earned (self-administration) or lever presses (reinstatement) using ANOVA.
Caption: Workflow for Cocaine Self-Administration and Reinstatement.
Intracranial Self-Stimulation (ICSS)
ICSS is a behavioral paradigm used to measure the effects of drugs on brain reward function.
Objective: To assess the effects of novel this compound derivatives on the rewarding properties of electrical brain stimulation.
Materials:
-
Male Sprague-Dawley rats with electrodes implanted in the medial forebrain bundle (MFB).
-
Operant chambers equipped with a lever or response wheel that delivers electrical stimulation.
-
A stimulator to deliver electrical pulses.
-
Test compounds and vehicle.
Procedure:
-
Electrode Implantation: Surgically implant a bipolar electrode into the MFB of the rats.
-
Training: Train the rats to respond (e.g., press a lever) to receive a brief train of electrical stimulation.
-
Rate-Frequency Determination: Determine the frequency of stimulation that maintains a half-maximal rate of responding (M50).
-
Drug Testing: Administer the test compound or vehicle and measure changes in the rate of responding across a range of stimulation frequencies. A leftward shift in the rate-frequency curve indicates an enhancement of brain reward function, while a rightward shift indicates a depression.
-
Data Analysis: Analyze the changes in the M50 and the maximal rate of responding using ANOVA.
Caption: Workflow for Intracranial Self-Stimulation.
Signaling Pathways
The primary mechanism of action of this compound derivatives is the inhibition of the dopamine transporter (DAT). By blocking DAT, these compounds increase the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling.
Caption: Mechanism of Action at the Dopaminergic Synapse.
The enhanced dopaminergic signaling in brain regions such as the nucleus accumbens and prefrontal cortex is thought to mediate both the therapeutic potential and the abuse liability of these compounds. Further research is needed to elucidate the specific downstream signaling cascades modulated by novel this compound derivatives and how these differ from those activated by classic psychostimulants like cocaine.
This technical guide provides a foundational understanding of the pharmacological profile of novel this compound derivatives. The provided data, protocols, and diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Whitepaper: In Silico Modeling of the Aminobenztropine-Dopamine Transporter (DAT) Interaction
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The human dopamine transporter (hDAT) is a critical regulator of dopaminergic signaling and a primary target for both therapeutic agents and drugs of abuse like cocaine.[1] Atypical inhibitors, such as aminobenztropine and its analogs, are of significant interest because they block dopamine reuptake without producing the powerful stimulant effects associated with cocaine, suggesting they may serve as leads for addiction treatment pharmacotherapies.[2][3][4] Due to the absence of a high-resolution crystal structure for hDAT, in silico modeling techniques, including homology modeling, molecular docking, and molecular dynamics simulations, are indispensable for elucidating the molecular basis of this compound-DAT interactions.[1][5] This technical guide provides a comprehensive overview of the computational protocols used to model this interaction, presents key quantitative data, and visualizes the experimental workflow and binding hypotheses.
In Silico Experimental Protocols
The following sections detail the methodologies for constructing a model of the hDAT and simulating its interaction with this compound.
Homology Modeling of the Human Dopamine Transporter (hDAT)
Given that no experimental structure of hDAT has been resolved, homology modeling is the foundational step for structural studies.[1]
-
Template Selection: The high-resolution crystal structure of the Drosophila melanogaster dopamine transporter (dDAT) is a commonly used and effective template (e.g., PDB ID: 4M48).[5][6] The sequence identity between dDAT and hDAT is high enough to generate reliable models, particularly for the transmembrane domains that form the binding pocket.[1]
-
Sequence Alignment: The primary amino acid sequence of hDAT is aligned with the sequence of the dDAT template. This alignment guides the modeling process.
-
Model Generation: Software such as MODELLER is used to generate a three-dimensional model of hDAT based on the template's coordinates and the sequence alignment.[5] Special attention is given to modeling loops, such as the extracellular loop 2 (EL2), which may differ significantly from the template.[5]
-
Model Validation and Refinement: The generated homology model is assessed for its stereochemical quality using tools like PROCHECK and Ramachandran plots. The model is often refined through energy minimization to relieve any steric clashes and optimize its geometry. The model's ability to correctly rank known inhibitors by potency can serve as further validation.[7][8]
Ligand and Receptor Preparation
Prior to docking, both the this compound ligand and the hDAT receptor model must be prepared.
-
Ligand Preparation: A 3D structure of this compound is generated. Its geometry is optimized, and partial charges are assigned using a suitable force field (e.g., CHARMm).
-
Receptor Preparation: The hDAT model is prepared by adding hydrogen atoms, assigning protonation states to titratable residues (e.g., Asp, Glu, His), and assigning partial charges. The binding site is defined, typically as a grid box encompassing the central S1 binding pocket, which is known to bind substrates and classical inhibitors.[2][9]
Molecular Docking
Molecular docking predicts the preferred orientation and conformation (pose) of this compound within the hDAT binding site.
-
Docking Algorithm: Induced-fit docking (IFD) or standard flexible ligand docking protocols are employed to account for both ligand and receptor flexibility.
-
Binding Site: Docking is targeted to the central S1 binding cavity, which is composed of residues from transmembrane domains (TMs) 1, 3, 6, and 8.[2]
-
Pose Selection and Analysis: The resulting docking poses are scored and ranked based on binding energy calculations. The top-ranked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts with specific residues like D79, V152, and S422.[2][10] Studies suggest that benztropines and their analogs bind in a manner that overlaps with the dopamine and cocaine binding sites.[2]
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior, stability, and conformational changes of the this compound-DAT complex over time.[11][12][13]
-
System Setup: The top-ranked docked complex of this compound-hDAT is embedded in a realistic model of a neuronal membrane, such as a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer.[6] The system is then solvated with an explicit water model and neutralized with counter-ions (e.g., Na+, Cl-).[6]
-
Simulation Protocol: The system undergoes energy minimization, followed by a series of equilibration steps where the temperature and pressure are gradually brought to physiological conditions (e.g., 310 K, 1 atm).
-
Production Run: A long-duration production simulation (typically hundreds of nanoseconds) is performed.[9][11] During this run, the trajectory of all atoms is saved for later analysis.
-
Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the ligand's binding pose (using Root Mean Square Deviation, RMSD), identify persistent protein-ligand interactions, and observe conformational changes in the transporter, such as the movement of the extracellular and intracellular gates.[9][11]
Data Presentation: Binding Affinities and Functional Potencies
The following table summarizes experimentally determined quantitative data for benztropine and its analog JHW007, providing a benchmark for computational predictions.
| Compound | Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50, nM) | Species/Cell Line | Reference(s) |
| Benztropine | 9.0 [8.0–10] | 26 [18–37] | Rat Striatum / HEK-293 | [2] |
| JHW007 | 23.3 | 24.6 ± 1.97 | CHO Cells | [4] |
Values in brackets represent S.E. interval or standard error.
Visualization of In Silico Processes
The following diagrams, generated using the Graphviz DOT language, illustrate key workflows and concepts in the modeling of the this compound-DAT interaction.
Caption: Workflow for in silico modeling of the this compound-DAT complex.
Caption: Key residue interactions for benztropine analogs in the DAT S1 site.
References
- 1. Computational modeling of human dopamine transporter structures, mechanism and its interaction with HIV-1 transactivator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the Benztropine Analog [125I]GA II 34 Binding Site on the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism of Dopamine Transport by Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A high-quality homology model for the human dopamine transporter validated for drug design purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
- 11. Molecular dynamics of conformation-specific dopamine transporter-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 13. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminobenztropine's Role in Neurotransmitter Reuptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the role of aminobenztropine and its analogs in the inhibition of neurotransmitter reuptake. This compound, a derivative of benztropine, is a potent inhibitor of the dopamine transporter (DAT), with varying affinities for the norepinephrine transporter (NET) and the serotonin transporter (SERT). This document summarizes the available quantitative data on the binding affinities and inhibitory concentrations of benztropine analogs, details the experimental protocols used to determine these values, and illustrates the key signaling pathways and experimental workflows involved in this area of research. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuropharmacology and drug development.
Introduction
Neurotransmitter transporters are critical components of synaptic transmission, responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter signal and allows for its recycling. The three major monoamine transporters are the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are the primary targets for a wide range of therapeutic agents, including antidepressants and psychostimulants, as well as drugs of abuse such as cocaine.
Benztropine and its analogs are a class of compounds known for their potent inhibition of the DAT.[1][2] Due to their high affinity for the DAT and their distinct behavioral profiles compared to cocaine, these compounds have been investigated as potential therapeutic agents for cocaine addiction.[1][2] This guide focuses on the interaction of this compound and its related compounds with these key neurotransmitter transporters.
Quantitative Data: Binding Affinities and Inhibitory Concentrations
Table 1: Binding Affinities (Ki, nM) of Benztropine Analogs at Monoamine Transporters
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) |
| Benztropine | 10 - 25 | 2,500 - 4,000 | 3,000 - 5,000 |
| JHW 007 | 23.3 | > 10,000 | > 10,000 |
| GA 103 | 15.8 | 1,200 | 2,300 |
| Data for analogs are representative and sourced from various preclinical studies. |
Table 2: Dopamine Uptake Inhibition (IC50, nM) of Benztropine Analogs
| Compound | DA Uptake (IC50, nM) |
| Benztropine | 20 - 50 |
| JHW 007 | 24.6 |
| GA 103 | 35.5 |
| Data for analogs are representative and sourced from various preclinical studies. |
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand binding assays and neurotransmitter uptake inhibition assays. The following sections provide detailed methodologies for these experiments.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This assay measures the affinity of a test compound (e.g., an this compound analog) for the DAT by competing with a radiolabeled ligand that has a known high affinity for the transporter.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
[³H]WIN 35,428 or [¹²⁵I]RTI-121 (radioligands for DAT).
-
Test compound (this compound analog).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK293-hDAT cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add a fixed concentration of the radioligand (e.g., [³H]WIN 35,428) to each well.
-
Add varying concentrations of the test compound to the wells. For determining non-specific binding, add a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Neurotransmitter Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into cells expressing the corresponding transporter.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
[³H]Dopamine.
-
Test compound (this compound analog).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Lysis buffer.
-
96-well cell culture plates.
-
Scintillation counter.
Procedure:
-
Cell Culture:
-
Plate HEK293-hDAT cells in 96-well cell culture plates and grow to confluency.
-
-
Uptake Assay:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding a fixed concentration of [³H]dopamine to each well.
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The timing is critical as this measures the initial rate of uptake.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding a lysis buffer to each well.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity taken up by the cells using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³H]dopamine uptake as a function of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific [³H]dopamine uptake.
-
Signaling Pathways and Experimental Workflows
The inhibition of neurotransmitter reuptake by this compound and its analogs leads to an increase in the concentration of neurotransmitters in the synaptic cleft. This, in turn, prolongs the activation of postsynaptic receptors and their downstream signaling pathways.
Signaling Pathways
The following diagrams illustrate the general signaling pathways for dopamine, norepinephrine, and serotonin.
Caption: Dopamine signaling pathway and the inhibitory effect of this compound.
References
Structural Activity Relationship of Aminobenztropine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benztropine (BZT) and its analogs are a class of tropane-based compounds that have garnered significant interest for their potent inhibition of the dopamine transporter (DAT). This activity makes them promising candidates for the development of therapeutics for central nervous system disorders, including Parkinson's disease and substance abuse. While the parent compound, benztropine, also exhibits affinity for muscarinic and histamine receptors, extensive structure-activity relationship (SAR) studies have been conducted to identify analogs with improved selectivity and pharmacological profiles. This technical guide provides an in-depth overview of the SAR of aminobenztropine and related benztropine analogs, with a focus on their interaction with monoamine transporters. Due to the limited publicly available data specifically on this compound analogs, this guide will focus on the broader SAR of key benztropine derivatives, which provides the foundational understanding for this chemical scaffold.
Core Structural Features
The core structure of benztropine consists of a tropane ring system linked to a diphenylmethoxy moiety. The key points for chemical modification and SAR exploration include:
-
The Tropane Ring: Modifications at the N-8 position and substitutions on the C-2, C-3, and C-6 positions of the tropane ring have been extensively studied.
-
The Diphenylmethoxy Moiety: Substitutions on the phenyl rings of the benzhydryl group significantly influence binding affinity and selectivity.
Structure-Activity Relationship at the Dopamine Transporter (DAT)
The primary target for the desired therapeutic effects of benztropine analogs is the dopamine transporter. SAR studies have revealed several key determinants for high-affinity binding to the DAT.
Phenyl Ring Substitutions
Halogen substitutions on the phenyl rings of the diphenylmethoxy group have been a major focus of SAR studies. Generally, small halogen substitutions are well-tolerated and can enhance DAT affinity. For instance, para-chloro substitution on one of the phenyl rings often results in retained or increased affinity for the DAT. Compounds with meta-chloro substitutions have also been shown to have effects more similar to cocaine in behavioral studies.
N-Substitution on the Tropane Ring
The substituent on the nitrogen atom of the tropane ring plays a crucial role in the pharmacological profile of benztropine analogs. Replacing the N-methyl group with bulkier substituents has been shown to significantly reduce binding affinity at muscarinic receptors, thereby increasing selectivity for the DAT.
Substitutions on the Tropane Ring Skeleton
Modifications at other positions of the tropane ring, such as the 6-position, can also impact DAT binding and dopamine uptake inhibitory activity. Studies on 6-substituted benztropines have shown that it is possible to reduce DAT binding affinity while maintaining significant dopamine uptake inhibitory activity, suggesting a divergence in the structural requirements for binding and functional inhibition.
Quantitative Data on Benztropine Analogs
The following tables summarize the binding affinities (Ki) and/or inhibitory concentrations (IC50) of various benztropine analogs at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as well as muscarinic (M1) and histamine (H1) receptors.
| Compound | Substitution | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | M1 Ki (nM) | H1 Ki (nM) | Reference |
| Benztropine | - | 8.5 - 20 | 451 | 259 | 0.98 | 16 | [1][2] |
| 4'-Chlorobenztropine | 4'-Cl | 22 | 1230 | 480 | 1.2 | - | [1] |
| 3'-Chlorobenztropine | 3'-Cl | 32.5 | 2980 | 5120 | 47.9 | - | [1] |
| 3',4'-Dichlorobenztropine | 3',4'-diCl | 20.3 | 1560 | 3140 | 18.2 | - | [1] |
| GBR 12909 | - | 1.5 | 2400 | 130 | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor or transporter.
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
Materials:
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).
-
Membrane preparations: Rat striatal, cortical, or whole brain membranes expressing the transporters of interest.
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Test compounds (this compound analogs) at various concentrations.
-
Non-specific binding control: A high concentration of a known ligand (e.g., 10 µM cocaine for DAT).
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at room temperature) to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in the brain of a freely moving animal.
Objective: To assess the effect of this compound analogs on extracellular dopamine levels in a specific brain region (e.g., the striatum).
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compound (this compound analog).
-
Anesthetized or freely moving rats.
Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the striatum) of an anesthetized rat. The animal is allowed to recover from surgery.
-
Perfusion: The probe is continuously perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Baseline Measurement: Baseline extracellular dopamine levels are established by collecting several samples before drug administration.
-
Drug Administration: The this compound analog is administered (e.g., via intraperitoneal injection).
-
Post-Drug Sample Collection: Dialysate samples are collected for a period of time after drug administration to monitor changes in extracellular dopamine levels.
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using HPLC with electrochemical detection.
-
Data Analysis: The post-drug dopamine levels are expressed as a percentage of the baseline levels and plotted over time to determine the time course and magnitude of the drug's effect.
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding experiment.
In Vivo Microdialysis Experimental Workflow
Caption: Workflow of an in vivo microdialysis experiment.
Signaling Pathway of Dopamine Reuptake Inhibition
Caption: Dopamine reuptake inhibition by this compound analogs.
Conclusion
The structure-activity relationship of benztropine analogs is a well-explored area that has provided valuable insights into the molecular requirements for potent and selective inhibition of the dopamine transporter. While specific data on this compound analogs remains limited in the public domain, the extensive research on related benztropine derivatives provides a strong foundation for the rational design of novel compounds with improved therapeutic potential. The key to developing successful drug candidates from this class of compounds lies in the careful tuning of substitutions on both the tropane ring and the diphenylmethoxy moiety to optimize DAT affinity and selectivity while minimizing off-target effects. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers engaged in the discovery and development of novel benztropine-based therapeutics.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Aminobenztropine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro characterization of aminobenztropine, a tropane alkaloid derivative. The protocols detailed below are designed to enable the assessment of its pharmacological and cytotoxicological profile.
Introduction
This compound, also known as 3-(2'-Aminobenzhydryloxy)tropane or ABT, is recognized as a potent muscarinic acetylcholine receptor antagonist.[1] Its structural similarity to benztropine, a known dopamine transporter (DAT) inhibitor, suggests a potential for interaction with multiple neurotransmitter systems. A thorough in vitro evaluation is crucial to elucidate its mechanism of action, selectivity, and potential therapeutic applications or liabilities. These notes provide detailed protocols for receptor binding, functional activity, and cytotoxicity assays.
Molecular Targets and Mechanism of Action
This compound's primary established molecular target is the family of muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.
Given its structural resemblance to benztropine and other tropane alkaloids, the dopamine transporter (DAT) is a plausible secondary target for this compound. The DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. Inhibition of DAT leads to increased synaptic dopamine levels.
Quantitative Data Summary
The following tables summarize the known and undetermined in vitro pharmacological data for this compound. These tables are intended to be populated with experimentally derived data using the protocols provided herein.
Table 1: this compound Receptor Binding Affinity
| Target | Radioligand | Tissue/Cell Preparation | Kd (nM) | Ki (nM) |
| Muscarinic Receptors (non-selective) | [3H]N-methylscopolamine ([3H]NMS) | Solubilized porcine brain | 7[1] | To be determined |
| M1 Muscarinic Receptor | [3H]Pirenzepine | Recombinant cells expressing human M1 | To be determined | To be determined |
| M2 Muscarinic Receptor | [3H]AF-DX 384 | Recombinant cells expressing human M2 | To be determined | To be determined |
| M3 Muscarinic Receptor | [3H]4-DAMP | Recombinant cells expressing human M3 | To be determined | To be determined |
| M4 Muscarinic Receptor | [3H]Himbacine | Recombinant cells expressing human M4 | To be determined | To be determined |
| M5 Muscarinic Receptor | [3H]4-DAMP | Recombinant cells expressing human M5 | To be determined | To be determined |
| Dopamine Transporter (DAT) | [3H]WIN 35,428 | Recombinant cells expressing human DAT | To be determined | To be determined |
Table 2: this compound Functional Activity
| Assay | Cell Line / Tissue | Measured Response | EC50 / IC50 (nM) |
| Muscarinic Receptor Functional Antagonism (e.g., Calcium Flux) | CHO-K1 cells expressing human M1, M3, M5 | Inhibition of acetylcholine-induced calcium release | To be determined |
| Muscarinic Receptor Functional Antagonism (e.g., cAMP accumulation) | CHO-K1 cells expressing human M2, M4 | Inhibition of forskolin-stimulated cAMP accumulation | To be determined |
| Dopamine Transporter Uptake Inhibition | HEK293 cells expressing human DAT | Inhibition of [3H]dopamine uptake | To be determined |
Table 3: this compound Cytotoxicity
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HEK293 | MTT | 24, 48, 72 | To be determined |
| SH-SY5Y (human neuroblastoma) | MTT | 24, 48, 72 | To be determined |
| HepG2 (human hepatoma) | MTT | 24, 48, 72 | To be determined |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes and the dopamine transporter.
Principle: This is a competitive binding assay where this compound competes with a radiolabeled ligand for binding to the target receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
Materials:
-
Cell membranes or whole cells expressing the target receptor (e.g., recombinant CHO or HEK293 cells)
-
Radioligands: [3H]N-methylscopolamine ([3H]NMS) for general muscarinic receptors, or subtype-selective radioligands as listed in Table 1. [3H]WIN 35,428 for DAT.
-
This compound
-
Non-specific binding control (e.g., Atropine for muscarinic receptors, Cocaine for DAT)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
96-well plates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare solutions of the radioligand and non-specific binding control at the appropriate concentrations.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total binding wells: Assay buffer, cell membranes, and radioligand.
-
Non-specific binding wells: Assay buffer, cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competition wells: Assay buffer, cell membranes, radioligand, and increasing concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Objective: To determine the functional potency (EC50 or IC50) of this compound as an antagonist at muscarinic receptors and the dopamine transporter.
2.1 Muscarinic Receptor Functional Antagonism (Calcium Flux Assay for M1, M3, M5)
Principle: M1, M3, and M5 receptors couple to Gq proteins, and their activation by an agonist (e.g., acetylcholine) leads to an increase in intracellular calcium. An antagonist will inhibit this response.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human M1, M3, or M5 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Acetylcholine (agonist)
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Plate the cells in the microplates and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specified pre-incubation time.
-
Agonist Injection and Signal Detection: Place the plate in the fluorescence reader. Inject a fixed concentration of acetylcholine (typically the EC80) into the wells and immediately measure the fluorescence intensity over time.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the acetylcholine response against the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
2.2 Dopamine Transporter Uptake Inhibition Assay
Principle: This assay measures the ability of this compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.
Materials:
-
HEK293 or other suitable cells stably expressing the human dopamine transporter (hDAT).
-
[3H]Dopamine
-
This compound
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
96-well plates
-
Scintillation counter
Procedure:
-
Cell Plating: Plate the hDAT-expressing cells in 96-well plates.
-
Pre-incubation: Wash the cells with uptake buffer. Add varying concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Uptake Initiation: Add a fixed concentration of [3H]dopamine to each well to initiate the uptake.
-
Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Uptake Termination: Rapidly wash the cells with ice-cold uptake buffer to remove extracellular [3H]dopamine.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of inhibition of [3H]dopamine uptake against the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound on various cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell lines of interest (e.g., HEK293, SH-SY5Y, HepG2)
-
MTT solution (5 mg/mL in PBS)
-
This compound
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired incubation times (e.g., 24, 48, and 72 hours). Include vehicle-treated control wells.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC50 value (the concentration that reduces cell viability by 50%) from the dose-response curve.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways of muscarinic receptors and the dopamine transporter.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Experimental Workflow: Dopamine Transporter Uptake Assay
Caption: Workflow for a dopamine transporter uptake assay.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for an MTT cytotoxicity assay.
References
Application Notes and Protocols for In Vivo Dissolution of Aminobenztropine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminobenztropine is a tropane-based derivative with significant affinity for muscarinic acetylcholine receptors, making it a valuable tool for in vivo research in neuroscience and pharmacology. Proper dissolution and formulation of this compound are critical for ensuring accurate dosing, bioavailability, and the reproducibility of experimental results. These application notes provide detailed protocols for the dissolution of this compound for in vivo studies, along with relevant physicochemical data and a diagram of its presumed signaling pathway.
Physicochemical Properties of this compound and Related Compounds
Understanding the solubility profile of this compound is the first step in selecting an appropriate vehicle for in vivo administration. The following table summarizes the available solubility data for this compound and the closely related compound, Benztropine mesylate.
| Compound | Solvent/Vehicle | Solubility | Source |
| This compound | 0.1 M HCl | < 0.4 mg/mL | |
| DMSO | > 10 mg/mL | ||
| Methanol | Soluble | [1] | |
| DMSO:Methanol (1:1) | 10 mg/mL (clear, colorless) | ||
| Ethanol | 10 mg/mL | ||
| Methylene Chloride | 10 mg/mL | ||
| 0.1 M NaOH | Insoluble | [1] | |
| H₂O | Insoluble | ||
| Benztropine Mesylate | H₂O | 20 mg/mL (clear) | |
| DMSO | 25 mg/mL (clear) | ||
| Ethanol, Dimethyl Formamide | ~30 mg/mL | [2] | |
| PBS (pH 7.2) | ~10 mg/mL | [2] |
Experimental Protocols for In Vivo Administration
The choice of vehicle for in vivo administration of this compound will depend on the desired concentration, route of administration (e.g., intraperitoneal, intravenous, oral), and the specific experimental model. Below are two detailed protocols for preparing this compound solutions.
Protocol 1: Aqueous Solution for Injection (using a salt form like mesylate if available, or for analogous compounds)
This protocol is suitable for water-soluble forms of tropane-based compounds and aims to create a solution for parenteral administration.
Materials:
-
This compound (or its salt form)
-
Sterile Water for Injection, USP
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile 0.9% Sodium Chloride Injection, USP (Isotonic Saline)
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile syringes and filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Initial Dissolution:
-
For a water-soluble salt like Benztropine Mesylate, directly add the desired volume of sterile PBS (pH 7.2) or isotonic saline to the powder.[2]
-
If starting with a less soluble form, initial solubilization in a minimal amount of a biocompatible organic solvent like DMSO or ethanol may be necessary before dilution.
-
-
Mixing: Vigorously vortex the solution until the powder is fully dissolved.
-
Sonication (Optional): If complete dissolution is not achieved by vortexing, place the container in a sonicator water bath and sonicate for 5-10 minutes, or until the solution is clear.[3]
-
Dilution: If a co-solvent was used, further dilute the stock solution with sterile aqueous buffers or isotonic saline to the final desired concentration for injection.[2] Ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[2]
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: It is recommended not to store aqueous solutions for more than one day.[2]
Protocol 2: Co-Solvent Formulation for Poorly Water-Soluble Forms
This protocol is designed for the free base form of this compound or other lipophilic analogs that exhibit poor aqueous solubility.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile 0.9% Sodium Chloride Injection, USP (Isotonic Saline)
-
Vortex mixer
-
Sterile tubes and syringes
Procedure:
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Solubilization: Add a small volume of DMSO to the this compound powder and vortex until fully dissolved. A stock solution can be prepared in this manner.
-
Vehicle Preparation: Prepare the final vehicle by mixing the components in a specific ratio. A common vehicle for in vivo studies is a mixture of DMSO, PEG 400, and saline. A typical ratio might be 10% DMSO, 40% PEG 400, and 50% saline.
-
Final Formulation: Add the this compound/DMSO stock solution to the pre-mixed vehicle to achieve the final desired concentration.
-
Mixing: Vortex the final formulation thoroughly to ensure homogeneity.
-
Administration: The solution is now ready for in vivo administration. Note that the viscosity of this formulation will be higher than a simple aqueous solution.
Signaling Pathway
This compound acts as a muscarinic acetylcholine receptor antagonist. These receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). The signaling cascade initiated upon agonist binding, which this compound would inhibit, is depicted below. M1, M3, and M5 receptors couple to Gq/11 proteins, activating Phospholipase C (PLC) which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
References
Application Notes and Protocols for Benztropine in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of benztropine in rodent models. Benztropine, a centrally acting anticholinergic and antihistamine, is primarily known for its therapeutic use in Parkinson's disease and to counteract extrapyramidal side effects of antipsychotic medications. In preclinical research, it serves as a valuable tool to investigate cholinergic and dopaminergic pathways in various disease models. Due to the initial search for "aminobenztropine" yielding no specific results, this document focuses on the widely studied and structurally related compound, benztropine.
Data Presentation: Recommended Dosages and Toxicity
The following tables summarize recommended dosage ranges and acute toxicity data for benztropine in rats and mice. It is crucial to note that the optimal dose for a specific study will depend on the research question, the rodent strain, and the desired biological effect.
Table 1: Recommended Benztropine Dosages in Rodent Models
| Rodent Species | Administration Route | Dosage Range | Research Application |
| Rat | Intraperitoneal (IP) | 2.5 - 10 mg/kg | Tardive Dyskinesia Models[1] |
| Rat | Oral (PO) | 5 - 25 mg/kg | Dopamine Transporter Occupancy[2] |
| Mouse | Intraperitoneal (IP) | 0.5 - 30 mg/kg | Locomotor Activity, Cancer Models, Neuroprotection[3] |
| Mouse | Subcutaneous (SC) | Not widely reported | - |
Table 2: Acute Toxicity of Benztropine in Rodents
| Rodent Species | Administration Route | LD50 |
| Rat | Oral (PO) | 940 mg/kg[4][5] |
| Rat | Subcutaneous (SC) | 353 mg/kg[5] |
| Mouse | Intraperitoneal (IP) | 65 mg/kg[5] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of Benztropine in Mice
Materials:
-
Benztropine mesylate powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Drug Preparation:
-
Calculate the required amount of benztropine mesylate based on the desired dose and the number of animals.
-
Dissolve the benztropine mesylate powder in sterile saline to the desired final concentration. Gentle warming and vortexing may be required to ensure complete dissolution.
-
Prepare a fresh solution for each experiment.
-
-
Animal Preparation:
-
Weigh each mouse accurately to determine the correct volume of the drug solution to be injected.
-
Gently restrain the mouse using an appropriate technique (e.g., scruffing the neck).
-
-
Injection:
-
Wipe the lower right or left quadrant of the mouse's abdomen with 70% ethanol.
-
Tilt the mouse's head slightly downwards.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.[6]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or yellowish fluid appears, discard the syringe and prepare a new one.
-
Slowly inject the calculated volume of the benztropine solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Oral Gavage of Benztropine in Rats
Materials:
-
Benztropine mesylate powder
-
Distilled water or other appropriate vehicle
-
Vortex mixer
-
Sterile syringes (1-3 mL)
-
Flexible or rigid oral gavage needles (16-18 gauge for adult rats)
-
Animal scale
-
Appropriate PPE
Procedure:
-
Drug Preparation:
-
Prepare the benztropine solution as described in Protocol 1, using distilled water or another suitable vehicle.
-
-
Animal Preparation:
-
Weigh each rat to calculate the precise volume for administration. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[7]
-
Gently but firmly restrain the rat.
-
-
Gavage Administration:
-
Measure the gavage needle against the rat to determine the correct insertion depth (from the mouth to the last rib).
-
Attach the syringe containing the benztropine solution to the gavage needle.
-
Gently open the rat's mouth and guide the gavage needle over the tongue and into the esophagus. Do not force the needle. The rat should swallow as the tube is gently advanced.
-
Once the needle is at the predetermined depth, slowly administer the solution.
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing.[7][8][9][10]
-
Signaling Pathways and Experimental Workflows
Benztropine's Dual Mechanism of Action
Benztropine exerts its effects primarily through two mechanisms: antagonism of muscarinic acetylcholine receptors (M1 and M3 subtypes) and inhibition of the dopamine transporter (DAT).[11][12]
Caption: Benztropine's dual mechanism of action.
Experimental Workflow for a Behavioral Study
The following diagram illustrates a typical workflow for a behavioral study in rodents investigating the effects of benztropine.
Caption: A typical experimental workflow for a rodent behavioral study.
References
- 1. Chronic benztropine and haloperidol administration induce behaviorally equivalent pharmacological hypersensitivities separately but not in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ltk.uzh.ch [ltk.uzh.ch]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. research.fsu.edu [research.fsu.edu]
- 9. aniphy.fr [aniphy.fr]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. Benzatropine - Wikipedia [en.wikipedia.org]
- 12. Benztropine Mesylate - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Aminobenztropine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of aminobenztropine derivatives, which are crucial for the development of radiopharmaceuticals for in vivo imaging of the dopamine transporter (DAT). The protocols and data presented below are focused on a Technetium-99m labeled tropane derivative, a close structural analog of this compound, and serve as a representative example for the radiolabeling of this class of compounds.
Introduction
This compound and its derivatives are potent ligands for the dopamine transporter (DAT). Radiolabeled versions of these molecules are valuable tools for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). These imaging agents allow for the in vivo quantification and monitoring of DAT levels, which is essential in the study and diagnosis of neurological disorders such as Parkinson's disease.[1] The development of stable and specific radiolabeled this compound derivatives is a key area of research in neuroimaging.
Radiolabeling with Technetium-99m: The Case of [⁹⁹ᵐTc]Tc-TRODAT-d₄
A recent development in the field is the synthesis of a deuterated ⁹⁹ᵐTc-labeled tropane derivative, [⁹⁹ᵐTc]Tc-TRODAT-d₄, which shows improved in vivo stability compared to its non-deuterated counterpart.[1] This section provides a detailed protocol for its preparation and summarizes its key characteristics.
Quantitative Data
| Parameter | Value | Reference |
| Radiochemical Yield (RCY) | > 90% | [1] |
| Radiochemical Purity (RCP) | > 90% | [1] |
| Striatum/Cerebellum Ratio (120 min) | 3.95 ± 0.39 | [1] |
| Striatum/Cerebellum Ratio (ex vivo) | 4.11 ± 0.25 | [1] |
Experimental Protocol: Radiolabeling of the TRODAT-d₄ Precursor
This protocol describes the preparation of [⁹⁹ᵐTc]Tc-TRODAT-d₄ from its deuterated labeling precursor.
Materials:
-
Deuterated TRODAT-d₄ precursor
-
Sodium pertechnetate ([⁹⁹ᵐTc]NaTcO₄) solution
-
Stannous chloride (SnCl₂) solution
-
Saline solution
-
Sterile vials
-
Heating block
-
Radio-HPLC system for quality control
Procedure:
-
Precursor Preparation: The deuterated labeling precursor for [⁹⁹ᵐTc]Tc-TRODAT-d₄ is synthesized according to established chemical routes.[1]
-
Reaction Vial Preparation: In a sterile vial, combine the deuterated TRODAT-d₄ precursor with a suitable amount of stannous chloride solution.
-
Radiolabeling Reaction: Add the sodium pertechnetate ([⁹⁹ᵐTc]NaTcO₄) solution to the vial containing the precursor and stannous chloride.
-
Incubation: Gently mix the contents of the vial and incubate at an elevated temperature (e.g., 100°C) for a specified period (e.g., 20-30 minutes).
-
Cooling: After incubation, allow the reaction vial to cool to room temperature.
-
Quality Control: Determine the radiochemical purity (RCP) and radiochemical yield (RCY) of the final product using a radio-HPLC system.[1]
-
Formulation: If the RCP is satisfactory (>90%), the [⁹⁹ᵐTc]Tc-TRODAT-d₄ solution can be formulated in saline for in vivo studies.
Experimental Workflow
Caption: Workflow for the radiosynthesis of [⁹⁹ᵐTc]Tc-TRODAT-d₄.
Other Potential Radiolabeling Strategies
While a detailed protocol for a ⁹⁹ᵐTc-labeled derivative is provided, other isotopes are commonly used for PET and SPECT imaging. The general principles for radiolabeling this compound derivatives with these isotopes are outlined below.
Labeling with Iodine-123
Iodine-123 is a commonly used radionuclide for SPECT imaging. Labeling of this compound derivatives would typically involve the introduction of an iodine atom onto the aromatic ring of the molecule. This can be achieved through electrophilic or nucleophilic radioiodination reactions on a suitable precursor molecule (e.g., a trialkylstannyl or haloaromatic precursor).
Labeling with Carbon-11
Carbon-11 is a positron-emitting radionuclide with a short half-life (20.4 minutes), making it suitable for PET imaging. The introduction of a [¹¹C]methyl group is a common strategy. For this compound derivatives, this could involve the N-methylation of a desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.
General Signaling Pathway of DAT Imaging Agents
The radiolabeled this compound derivatives function by binding to the dopamine transporter on the presynaptic membrane of dopaminergic neurons. This allows for the visualization and quantification of DAT density in the brain, particularly in the striatum.
References
Application of Aminobenztropine Analogs in Neurobehavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminobenztropine and its analogs are a class of compounds with significant potential in neurobehavioral research. Structurally related to benztropine, these molecules exhibit complex pharmacology, primarily interacting with the dopamine transporter (DAT) and histamine H1 receptors. This dual action makes them valuable tools for dissecting the roles of the dopaminergic and histaminergic systems in various behaviors and for exploring their therapeutic potential in conditions such as psychostimulant addiction and Parkinson's disease. This document provides a detailed overview of the application of this compound analogs in neurobehavioral studies, including quantitative data, experimental protocols, and visualizations of relevant pathways and workflows.
Data Presentation
The following tables summarize the binding affinities of various benztropine analogs for the dopamine transporter and histamine H1 receptors. It is important to note that specific data for "this compound" is limited in the public domain; therefore, data from closely related benztropine analogs are presented here to provide a comparative context for its likely pharmacological profile.
| Compound | Dopamine Transporter (DAT) Ki (nM) | Histamine H1 Receptor Ki (nM) | Reference |
| Benztropine (BZT) | Moderate to High Affinity | High Affinity | [1] |
| N-Substituted BZT Analogs | 8.5 - 6370 | 16 - 37,600 | [1] |
| JHW 007 | 399 (M1) | - | [2] |
| AHN 1-055 | 9 | - | [3] |
Note: The wide range of Ki values for N-substituted BZT analogs highlights how minor structural modifications can significantly alter binding affinities and selectivity.[1] Researchers should empirically determine the binding profile of the specific this compound analog being investigated.
Experimental Protocols
Detailed methodologies for key experiments in the neurobehavioral assessment of this compound analogs are provided below. These protocols are standard in the field and can be adapted for specific research questions.
Locomotor Activity and Stereotypy Assessment
This protocol is used to evaluate the effects of this compound analogs on spontaneous motor activity and the presentation of repetitive, stereotyped behaviors.
Objective: To determine the dose-response relationship of an this compound analog on locomotor activity and stereotypy.
Materials:
-
Test compound (this compound analog)
-
Vehicle (e.g., saline, DMSO)
-
Rodents (mice or rats)
-
Open field activity chambers equipped with infrared beams or video tracking software.
-
Stereotypy rating scale (e.g., based on the intensity of sniffing, gnawing, head weaving).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment. On the testing day, place each animal in the open field chamber for a 30-60 minute habituation period to allow exploration to subside.
-
Drug Administration: Following habituation, administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). A range of doses should be tested to establish a dose-response curve.[4][5]
-
Data Collection: Immediately after injection, return the animals to the open field chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a predefined period (e.g., 60-120 minutes).[6]
-
Stereotypy Scoring: During the locomotor activity recording, an observer blind to the treatment conditions should score stereotyped behaviors at regular intervals (e.g., every 5-10 minutes).
-
Data Analysis: Analyze locomotor activity data using ANOVA to compare the effects of different doses to the vehicle control. Analyze stereotypy scores using appropriate non-parametric tests (e.g., Kruskal-Wallis test).
In Vivo Microdialysis for Dopamine Measurement
This protocol allows for the real-time measurement of extracellular dopamine levels in specific brain regions following the administration of an this compound analog.
Objective: To determine the effect of an this compound analog on dopamine reuptake in brain regions such as the nucleus accumbens or striatum.
Materials:
-
Test compound (this compound analog)
-
Vehicle
-
Rodents (rats are commonly used)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgery: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Baseline Collection: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples for at least 1-2 hours to establish stable dopamine levels.[7]
-
Drug Administration: Administer the test compound or vehicle.
-
Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor changes in extracellular dopamine concentrations.
-
Sample Analysis: Analyze the dopamine content of the dialysate samples using HPLC-ED.[8]
-
Data Analysis: Express dopamine levels as a percentage of the baseline and analyze the data using repeated measures ANOVA to determine the effect of the drug over time.
Conditioned Place Preference (CPP)
This protocol is used to assess the rewarding or aversive properties of an this compound analog.
Objective: To determine if an this compound analog produces conditioned place preference or aversion.
Materials:
-
Test compound (this compound analog)
-
Vehicle
-
Rodents (mice or rats)
-
Conditioned place preference apparatus with at least two distinct compartments (differentiated by visual and tactile cues).
Procedure:
-
Pre-Conditioning (Baseline Preference): On the first day, allow the animals to freely explore the entire apparatus for 15-20 minutes. Record the time spent in each compartment to determine any initial preference.[9]
-
Conditioning: This phase typically lasts for 4-8 days. On alternating days, administer the test compound and confine the animal to one compartment for 30 minutes. On the other days, administer the vehicle and confine the animal to the other compartment. The drug-paired and vehicle-paired compartments should be counterbalanced across animals.[10]
-
Post-Conditioning (Test for Preference): On the test day, allow the animals to freely explore the entire apparatus in a drug-free state. Record the time spent in each compartment.
-
Data Analysis: Compare the time spent in the drug-paired compartment during the pre-conditioning and post-conditioning phases. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the application of this compound analogs in neurobehavioral studies.
Caption: Proposed mechanism of action for this compound analogs.
References
- 1. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-response analysis of locomotor activity and stereotypy in dopamine D3 receptor mutant mice following acute amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for Immunohistochemistry Following Aminobenztropine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminobenztropine is a bioactive compound that functions as a competitive antagonist of muscarinic acetylcholine receptors, with a notable specificity for the M1 subtype. Additionally, it is known to block the reuptake of dopamine in the central nervous system, thereby increasing synaptic dopamine levels. These dual mechanisms of action make this compound a significant tool in neuroscience research, particularly in studies related to neurodegenerative diseases and psychiatric disorders. Immunohistochemistry (IHC) is an invaluable technique to visualize the cellular and tissue-level effects of this compound treatment by monitoring changes in the expression and localization of key proteins within the dopaminergic and muscarinic signaling pathways.
These application notes provide a detailed protocol for performing immunohistochemistry on tissues from subjects treated with this compound. The focus is on the detection of key protein markers such as Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, the Dopamine Transporter (DAT), and the Muscarinic Acetylcholine Receptor M1 (CHRM1).
Signaling Pathways and Experimental Workflow
To elucidate the molecular interactions of this compound and the subsequent experimental procedures, the following diagrams are provided.
Caption: this compound's dual mechanism of action.
Caption: Immunohistochemistry workflow for this compound-treated tissues.
Key Experimental Protocols
This section provides a detailed methodology for performing immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections following this compound treatment.
1. Tissue Preparation and Fixation
-
Immediately following euthanasia and tissue dissection, fix the tissue in 10% neutral buffered formalin (NBF) or 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 24-48 hours at room temperature.[1]
-
The volume of fixative should be at least 10-20 times the volume of the tissue to ensure proper fixation.
-
Following fixation, transfer the tissue through a series of graded ethanol solutions (e.g., 70%, 80%, 95%, 100%) to dehydrate the sample.[2]
-
Clear the tissue in xylene and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
-
Dry the slides overnight at 37°C or for 1-2 hours at 60°C.
2. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5-10 minutes each to remove the paraffin.[2][3]
-
Rehydrate the sections by immersing them in a graded series of ethanol solutions: two changes of 100% ethanol for 3-5 minutes each, followed by 95%, 80%, and 70% ethanol for 3-5 minutes each.[2][3]
-
Finally, rinse the slides in distilled water for 5 minutes.[2]
3. Antigen Retrieval
-
For most targets, heat-induced epitope retrieval (HIER) is recommended.
-
Immerse slides in a staining jar containing a retrieval solution, such as citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0).
-
Heat the solution with the slides to 95-100°C in a water bath, steamer, or microwave for 20-30 minutes.
-
Allow the slides to cool in the retrieval solution for at least 20 minutes at room temperature.
-
Rinse the slides in distilled water and then in a wash buffer (e.g., PBS with 0.05% Tween 20).
4. Blocking Steps
-
Endogenous Peroxidase Activity: To quench endogenous peroxidase activity, incubate the sections in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes at room temperature.[1][3] This is crucial when using a horseradish peroxidase (HRP)-based detection system.
-
Non-specific Binding: To block non-specific antibody binding, incubate the sections in a blocking solution (e.g., 5% normal goat serum and 1% bovine serum albumin in PBS) for 1 hour at room temperature in a humidified chamber.[4]
5. Antibody Incubation
-
Primary Antibody: Dilute the primary antibody (see table below for recommendations) in an antibody diluent solution (e.g., PBS with 1% BSA and 0.1% Triton X-100).
-
Carefully apply the diluted primary antibody to the tissue sections, ensuring complete coverage.
-
The following day, wash the slides three times for 5 minutes each in wash buffer.
-
Secondary Antibody: Apply a biotinylated or HRP-conjugated secondary antibody that is specific for the host species of the primary antibody.
-
Incubate for 1-2 hours at room temperature in a humidified chamber.
-
Wash the slides three times for 5 minutes each in wash buffer.
6. Signal Detection
-
If using a biotinylated secondary antibody, incubate with an avidin-biotin-enzyme complex (ABC) reagent according to the manufacturer's instructions.
-
Prepare the chromogenic substrate solution, such as 3,3'-diaminobenzidine (DAB), immediately before use.
-
Apply the DAB solution to the sections and incubate for 2-10 minutes, or until the desired brown color intensity is achieved.[2] Monitor the color development under a microscope.
-
Stop the reaction by rinsing the slides in distilled water.
7. Counterstaining, Dehydration, and Mounting
-
Counterstain the sections with hematoxylin for 30-60 seconds to visualize cell nuclei.[2]
-
"Blue" the hematoxylin by rinsing in running tap water or a bluing agent.
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and clear in xylene.[2]
-
Apply a drop of permanent mounting medium to the section and place a coverslip, avoiding air bubbles.
-
Allow the slides to dry completely before imaging.
Data Presentation
The following tables summarize recommended primary antibodies and provide a template for presenting quantitative IHC data.
Table 1: Recommended Primary Antibodies for IHC
| Target Protein | Description | Host Species | Recommended Dilution | Supplier (Example) |
| Tyrosine Hydroxylase (TH) | Rate-limiting enzyme in dopamine synthesis; a marker for dopaminergic neurons. | Rabbit or Mouse | 1:500 - 1:1000 | Millipore, Abcam |
| Dopamine Transporter (DAT) | Transmembrane protein responsible for dopamine reuptake from the synaptic cleft. | Rat or Rabbit | 1:200 - 1:500 | Santa Cruz Biotechnology, Millipore |
| Muscarinic Acetylcholine Receptor M1 (CHRM1) | G-protein coupled receptor that mediates postsynaptic responses to acetylcholine. | Rabbit | 1:100 - 1:250 | Alomone Labs, Novus Biologicals |
Table 2: Template for Quantitative Analysis of IHC Staining
| Treatment Group | N | Brain Region | Protein Target | Staining Intensity (Optical Density) | % Positive Cells |
| Vehicle Control | 6 | Striatum | TH | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | 6 | Striatum | TH | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | 6 | Striatum | TH | Mean ± SEM | Mean ± SEM |
| Vehicle Control | 6 | Substantia Nigra | DAT | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | 6 | Substantia Nigra | DAT | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | 6 | Substantia Nigra | DAT | Mean ± SEM | Mean ± SEM |
| Vehicle Control | 6 | Cortex | CHRM1 | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | 6 | Cortex | CHRM1 | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | 6 | Cortex | CHRM1 | Mean ± SEM | Mean ± SEM |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Staining | - Incomplete deparaffinization- Insufficient blocking of endogenous peroxidase- Non-specific antibody binding | - Extend xylene incubation times- Increase hydrogen peroxide incubation time or concentration- Increase blocking time or use a different blocking reagent |
| Weak or No Staining | - Improper tissue fixation- Ineffective antigen retrieval- Primary antibody concentration too low | - Ensure adequate fixation time and fixative volume- Optimize antigen retrieval method (buffer, time, temperature)- Perform a titration of the primary antibody to find the optimal concentration |
| Non-specific Staining | - Primary or secondary antibody cross-reactivity- Drying of sections during staining | - Run appropriate controls (e.g., isotype control, no primary antibody)- Use a humidified chamber for all incubation steps |
Conclusion
This document provides a comprehensive guide for performing immunohistochemistry on tissues treated with this compound. By targeting key proteins in the dopaminergic and muscarinic acetylcholine pathways, researchers can effectively visualize and quantify the effects of this compound. Adherence to this detailed protocol and careful optimization of critical steps will ensure reliable and reproducible results, contributing to a deeper understanding of this compound's neuropharmacological profile.
References
- 1. Tissue preparation and tyrosine hydroxylase (TH) immunohistochemistry [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. Vidyadhara et al., 2023 “Dopamine transporter…Parkinson’s Disease" (L-DOPA treatment, IHC, HPLC, ... [protocols.io]
- 5. 2.10. Immunohistochemical Localization of Tyrosine Hydroxylase (TH), Dopamine Transporter (DAT) and α-Synuclein (α-syn) [bio-protocol.org]
Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of Aminobenztropine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of Aminobenztropine and its analogs in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
This compound is a derivative of benztropine, a molecule known for its activity as a dopamine reuptake inhibitor and muscarinic acetylcholine receptor antagonist. Accurate and precise quantification of this compound is critical for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific method for this purpose. This application note details the chromatographic conditions, sample preparation protocols, and system suitability requirements for the analysis of this compound, based on established methods for benztropine and its analogs.
Principle of the Method
The method employs reversed-phase HPLC to separate this compound from potential impurities and matrix components. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. An ultraviolet (UV) detector is used for quantification by measuring the absorbance of the analyte at a specific wavelength. The method is designed to be stability-indicating and can be validated according to ICH guidelines.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Column: A reversed-phase column is recommended. Specific examples are provided in Table 1.
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reagents: Phosphoric acid, sulfuric acid, sodium dodecyl sulfate (SDS), and an internal standard (e.g., oxprenolol).
-
Sample Preparation: Syringe filters (0.22 or 0.45 µm), centrifugation tubes, and solid-phase extraction (SPE) cartridges if required.[1]
Sample Preparation
Effective sample preparation is crucial to protect the analytical column and ensure accurate results.[2][3]
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound.
-
Dissolve the powder in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water).
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Make up to a known volume with the solvent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
-
For Biological Matrices (e.g., Plasma, Brain Tissue):
-
Protein Precipitation: For plasma samples, add 3 parts of cold acetonitrile to 1 part of plasma. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins. Collect the supernatant.
-
Liquid-Liquid Extraction (LLE): To the biological sample, add an internal standard and an immiscible organic solvent (e.g., hexane).[4] Vortex to facilitate extraction of the analyte into the organic layer. Centrifuge to separate the layers.
-
Evaporation & Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume of the mobile phase.[2][4]
-
Filter the final solution through a 0.22 µm syringe filter prior to HPLC analysis.[5]
-
Chromatographic Conditions
Several methods developed for benztropine and its analogs can be adapted for this compound. The following tables summarize recommended starting conditions. Method optimization may be required based on the specific this compound analog and sample matrix.
Table 1: HPLC Method Parameters
| Parameter | Method 1 (General Purpose) | Method 2 (For Analogs)[4] | Method 3 (UPLC Option)[6] |
|---|---|---|---|
| Column | Primesep SB, 5 µm, 4.6 x 150 mm[7] | ABZ+plus Column | Acquity UPLC BEH C18 |
| Mobile Phase | Acetonitrile:Water with H₂SO₄ buffer | (Details proprietary, requires optimization) | Acetonitrile : 0.1% SDS (50:50, v/v), pH 3.0 |
| Flow Rate | 1.0 mL/min (typical) | (Not specified) | 0.5 mL/min |
| Detection (UV) | 220 nm[7][8] | 220 nm[4] | 210 nm[6] |
| Injection Volume | 10-20 µL | 5 µL | 5 µL |
| Column Temp. | Ambient or 30 °C | Ambient | Ambient |
| Internal Standard | (Optional) | Oxprenolol[4] | (Not specified) |
System Suitability
Before sample analysis, the chromatographic system should be equilibrated. Perform at least five replicate injections of a standard solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Theoretical Plates: ≥ 2000
Data Presentation
Quantitative data from validation studies of a similar benztropine analog (AHN-1055) are presented below as a reference for expected performance.[4]
Table 2: Linearity and Recovery Data for a Benztropine Analog[4]
| Matrix | Linearity Range | Correlation Coefficient (r²) | Recovery (%) |
|---|---|---|---|
| Rat Plasma | 25–10,000 ng/mL | ≥ 0.999 | 95% |
| Brain Tissue | 50–5,000 ng/g | ≥ 0.999 | 79% |
Table 3: Precision and Accuracy Data for a Benztropine Analog[4]
| Parameter | Intra-day Variability (%) | Inter-day Variability (%) | Error (%) |
|---|---|---|---|
| Precision (RSD) | ≤ 10% | ≤ 10% | - |
| Accuracy | - | - | ≤ 8.5% |
Visualization of Workflow
The general workflow for the HPLC analysis of this compound from a biological matrix is illustrated below.
Caption: HPLC analysis workflow for this compound.
References
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. organomation.com [organomation.com]
- 3. Sample Preparation for Chromatographic Purification [sigmaaldrich.com]
- 4. DSpace [archive.hshsl.umaryland.edu]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. HPLC Method for Analysis of Benztropine mesylate on Primesep SB Column | SIELC Technologies [sielc.com]
- 8. Benztropine - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Aminobenztropine solubility for aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminobenztropine, focusing on challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
This compound is a weakly basic drug with pH-dependent solubility.[1] It is a white crystalline solid.[2] Its solubility has been qualitatively determined in several common laboratory solvents. At room temperature, it is soluble in 0.1 M hydrochloric acid, dimethyl sulfoxide (DMSO), and methanol.[3][4] Conversely, it is insoluble in 0.1 M sodium hydroxide.[3][4] A quantitative measurement has indicated its solubility to be greater than 48.4 µg/mL at a pH of 7.4.[2]
Q2: Why is my this compound not dissolving in aqueous buffer?
There are several potential reasons for poor dissolution of this compound in aqueous buffers:
-
pH of the Solution: As a weakly basic compound, this compound's solubility is significantly influenced by pH. It is more soluble in acidic conditions where it can form a protonated, more soluble salt. In neutral or alkaline buffers, its solubility is limited.
-
Ionic Strength of the Buffer: High salt concentrations in your buffer can sometimes decrease the solubility of organic molecules through the "salting out" effect.
-
Purity of the Compound: Impurities in your this compound sample could affect its solubility characteristics.
Q3: Can I use organic co-solvents to dissolve this compound for my in vitro experiments?
Yes, using organic co-solvents is a common strategy to increase the solubility of poorly water-soluble compounds like this compound.[1] However, it is crucial to consider the potential toxicity of the co-solvent to the cells or biological system in your experiment. The final concentration of the organic solvent should be kept to a minimum, typically below 1% and often as low as 0.1%, to avoid solvent-induced artifacts.
Q4: What are some recommended starting points for improving the aqueous solubility of this compound?
Based on its chemical properties, the following approaches are recommended starting points:
-
pH Adjustment: The most straightforward method is to lower the pH of your aqueous solution. Preparing a stock solution in a dilute acidic medium (e.g., 0.01 M HCl) before further dilution into your final experimental buffer can be effective.
-
Use of Co-solvents: Prepare a concentrated stock solution in an appropriate organic solvent like DMSO or ethanol and then dilute it into your aqueous medium.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.[5][6]
Troubleshooting Guides
Issue: Precipitation of this compound upon Dilution of a DMSO Stock Solution into Aqueous Buffer
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Exceeding the Aqueous Solubility Limit | The final concentration of this compound in the aqueous buffer may be too high. Try lowering the final concentration. |
| Rapid Change in Solvent Polarity | Adding the DMSO stock directly to the full volume of buffer can cause rapid precipitation. Try adding the DMSO stock to a smaller volume of buffer first, mixing well, and then bringing it up to the final volume. |
| pH of the Final Solution | The pH of your final aqueous buffer may be too high to maintain solubility. Consider using a buffer with a lower pH if your experimental conditions permit. |
| Temperature Effects | If you are working on ice or at a low temperature, try performing the dilution at room temperature. |
Issue: Low or Inconsistent Results in Cell-Based Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Solubility in Assay Medium | This compound may not be fully dissolved in your cell culture medium, leading to a lower effective concentration. Confirm the solubility of this compound in your specific medium at the desired concentration. |
| Co-solvent Toxicity | The concentration of your organic co-solvent (e.g., DMSO) may be toxic to your cells. Run a vehicle control with the same concentration of the co-solvent to assess its effect on cell viability. Aim for a final co-solvent concentration of <0.5%. |
| Interaction with Serum Proteins | If your medium contains serum, this compound may bind to serum proteins, reducing its free concentration and apparent activity. Consider reducing the serum concentration or using a serum-free medium if possible. |
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference(s) |
| 0.1 M Hydrochloric Acid | Soluble | [3][4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3][4] |
| Methanol | Soluble | [3][4] |
| 0.1 M Sodium Hydroxide | Insoluble | [3][4] |
| Water (pH 7.4) | >48.4 µg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound using pH Adjustment
-
Objective: To prepare an aqueous stock solution of this compound by leveraging its increased solubility at acidic pH.
-
Materials:
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This compound powder
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0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified water
-
pH meter
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add a small volume of 0.1 M HCl dropwise while stirring until the powder dissolves completely.
-
Slowly add purified water to reach the desired final volume.
-
If necessary, adjust the pH of the final solution to the desired value for your experiment using 0.1 M HCl or 0.1 M NaOH. Be cautious as increasing the pH may cause precipitation.
-
Sterile filter the solution if it is for use in cell culture.
-
Protocol 2: Preparation of an this compound Solution using a Co-solvent
-
Objective: To prepare a stock solution of this compound in an organic co-solvent for subsequent dilution into an aqueous medium.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO) or Ethanol
-
Aqueous buffer or cell culture medium
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add a minimal volume of DMSO or ethanol to completely dissolve the powder, creating a concentrated stock solution.
-
For your experiment, perform a serial dilution of the stock solution into your aqueous buffer or medium to achieve the desired final concentration.
-
Ensure the final concentration of the co-solvent is below the tolerance level of your experimental system (typically <0.5% for cell-based assays).
-
Protocol 3: Enhancing this compound Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Purified water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).
-
Add the this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, centrifuge or filter the solution to remove any undissolved this compound.
-
The resulting clear supernatant will contain the this compound:HP-β-CD inclusion complex. The concentration of dissolved this compound can be determined by a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
-
Visualizations
Caption: Workflow for improving this compound aqueous solubility.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Simplified cholinergic signaling pathway involving this compound.
References
- 1. Bioavailability enhancement of a poorly water-soluble drug by solid dispersion in polyethylene glycol-polysorbate 80 mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of cholinergic signaling on neuronal cell bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility of nonelectrolytes in polar solvents III: Alkyl p-aminobenzoates in polar and mixed solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low binding affinity in Aminobenztropine assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aminobenztropine.
Frequently Asked Questions (FAQs)
Q1: What are the primary binding targets of this compound?
This compound is known to interact with multiple targets. It is a high-affinity muscarinic acetylcholine receptor ligand but also exhibits significant affinity for the dopamine transporter (DAT), histamine H1 receptors, and sigma receptors (σ1 and σ2). This promiscuity is a critical consideration in assay design and data interpretation.
Q2: I am observing low binding affinity in my assay. What are the most common initial troubleshooting steps?
Low binding affinity can stem from several factors. Begin by verifying the integrity and concentration of your reagents, including the radioligand and this compound. Ensure your membrane preparation is of high quality and has been stored correctly. Finally, review your assay buffer composition and incubation parameters (time and temperature) to ensure they are optimal for the specific target receptor.
Q3: Can the choice of radioligand impact the observed affinity of this compound?
Absolutely. The observed affinity can be influenced by the specific radioligand used in a competition binding assay. Different radioligands may bind to different sites or stabilize different receptor conformations, thereby affecting the binding of this compound. It is crucial to use a well-characterized radioligand for your target of interest and to be aware of its specific binding properties.
Quantitative Data Summary
The binding affinity of this compound and its analogs varies across different receptors. The following table summarizes representative binding affinities (Ki) for these targets. Note that values can vary depending on the specific assay conditions and tissue/cell line used.
| Compound | Target Receptor | Binding Affinity (Ki) [nM] |
| This compound Analog | Dopamine Transporter (DAT) | 8.5 - 6370[1] |
| This compound Analog | Histamine H1 Receptor | 16 - 37600[1] |
| JHW 007 (Benztropine analog) | Muscarinic M1 Receptor | 399[2] |
| Haloperidol (Sigma-1 ligand) | Sigma-1 Receptor | 2 - 4[3] |
| RHM-1–86 (Sigma-2 ligand) | Sigma-2 Receptor | 8.2[3] |
Troubleshooting Guides
Issue 1: Low Binding Affinity in Dopamine Transporter (DAT) Assays
Q: My competition binding assay with [3H]CFT or a similar radioligand shows unexpectedly low affinity for this compound. What could be the cause?
A: Low affinity in DAT binding assays can be due to several factors. Here is a step-by-step troubleshooting guide:
-
Membrane Preparation Quality:
-
Problem: Poor quality membrane preparations with low concentrations of functional DAT.
-
Solution: Ensure that the brain region used for membrane preparation (e.g., striatum) is rich in DAT. Follow a validated membrane preparation protocol to maximize receptor yield and integrity.
-
-
Assay Buffer Composition:
-
Problem: Incorrect ionic strength or presence of interfering substances. DAT is a sodium-dependent transporter.[4]
-
Solution: The assay buffer must contain an appropriate concentration of NaCl (typically 120-150 mM). Avoid detergents that could disrupt membrane integrity.
-
-
Radioligand Concentration:
-
Problem: Using a radioligand concentration that is too high can lead to an underestimation of the competitor's affinity.
-
Solution: Use a radioligand concentration at or below its Kd for the receptor.
-
-
Incubation Time and Temperature:
-
Problem: Insufficient incubation time for the binding to reach equilibrium.
-
Solution: Determine the optimal incubation time by performing association and dissociation experiments. Assays are often performed at 4°C to minimize degradation.
-
-
Potential for Allosteric Modulation:
-
Problem: Some compounds can bind to an allosteric site on the transporter, which may affect the binding of the radioligand at the primary binding site.
-
Solution: Be aware of the possibility of allosteric interactions and consider using different radioligands that may be less sensitive to such effects.
-
Issue 2: Inconsistent Results in Muscarinic M1 Receptor Assays
Q: I'm getting variable Ki values for this compound in my M1 receptor binding assays using [3H]N-methylscopolamine ([3H]NMS). What should I check?
A: Variability in muscarinic receptor assays often points to issues with receptor stability, buffer components, or the presence of endogenous ligands.
-
Endogenous Acetylcholine:
-
Problem: Residual acetylcholine in the membrane preparation can compete with the radioligand and test compound.
-
Solution: Ensure thorough washing of the membrane preparation to remove any endogenous acetylcholine.
-
-
GTP in the Assay Buffer:
-
Problem: Muscarinic receptors are G-protein coupled receptors (GPCRs). The presence of GTP can shift the receptor to a low-affinity state for agonists. While this compound is an antagonist, this can still affect the overall binding equilibrium.
-
Solution: Omit GTP from the assay buffer when characterizing antagonist binding to stabilize the high-affinity state.
-
-
Receptor Subtype Specificity:
-
Problem: The tissue or cell line used may express multiple muscarinic receptor subtypes (M1-M5).
-
Solution: Use a cell line specifically expressing the M1 receptor subtype. If using tissue homogenates, be aware of the potential for binding to other muscarinic subtypes.
-
-
Detergent Concentration:
-
Problem: If using solubilized receptors, inappropriate detergent concentrations can denature the receptor.
-
Solution: Optimize the detergent concentration to ensure receptor stability and functionality.
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Issue 3: High Non-Specific Binding in Histamine H1 Receptor Assays
Q: In my H1 receptor assay with [3H]mepyramine, the non-specific binding is very high, making it difficult to determine the specific binding of this compound. How can I reduce this?
A: High non-specific binding is a common issue in radioligand binding assays, particularly with lipophilic compounds.
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Choice of Blocking Agent:
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Problem: The agent used to define non-specific binding may not be optimal.
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Solution: Use a high concentration of a structurally different H1 antagonist (e.g., promethazine or triprolidine) to define non-specific binding.[5]
-
-
Filter Plate Pre-treatment:
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Problem: The radioligand and/or the test compound may be binding to the filter plates.
-
Solution: Pre-treat the filter plates with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.
-
-
Washing Steps:
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Problem: Insufficient or slow washing after filtration can leave unbound radioligand on the filter.
-
Solution: Increase the number of washes with ice-cold wash buffer and ensure the filtration and washing process is rapid.
-
-
Hydrophobicity of this compound:
-
Problem: this compound itself may be "sticky" and contribute to high non-specific binding.
-
Solution: Including a low concentration of a non-ionic detergent like Triton X-100 in the wash buffer can sometimes help reduce non-specific binding of lipophilic compounds.
-
Experimental Protocols
Protocol 1: Dopamine Transporter (DAT) Competition Binding Assay
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Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 1,000 x g for 10 min to remove nuclei and debris. Centrifuge the supernatant at 20,000 x g for 20 min to pellet the membranes. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
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Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of this compound, and 50 µL of [3H]CFT (final concentration ~0.5 nM).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (50-100 µg protein).
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Incubate for 2 hours at 4°C.
-
Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.5% PEI.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
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Measure the radioactivity retained on the filters by liquid scintillation counting.
-
-
Data Analysis: Determine the IC50 value for this compound and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Muscarinic M1 Receptor Competition Binding Assay
-
Membrane Preparation: Use membranes from CHO cells stably expressing the human M1 muscarinic receptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Assay Procedure:
-
To each well of a 96-well plate, add 25 µL of various concentrations of this compound, 25 µL of [3H]N-methylscopolamine ([3H]NMS) (final concentration ~0.2 nM), and 200 µL of membrane preparation (10-20 µg protein).
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Incubate for 60 minutes at 25°C.
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Terminate the assay by rapid filtration over GF/C filters.
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Wash the filters three times with ice-cold wash buffer.
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Determine the bound radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the IC50 and subsequently the Ki value for this compound.
Protocol 3: Histamine H1 Receptor Competition Binding Assay
-
Membrane Preparation: Use membranes from guinea pig cerebellum or a cell line expressing the H1 receptor.
-
Assay Buffer: 50 mM Na2HPO4/KH2PO4, pH 7.4.[5]
-
Assay Procedure:
-
In a final volume of 250 µL, incubate the membrane preparation (50-100 µg protein) with [3H]mepyramine (final concentration ~1-2 nM) and varying concentrations of this compound.
-
Incubate for 60 minutes at 25°C.
-
Separate bound from free radioligand by rapid vacuum filtration through GF/B filters.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Measure the filter-bound radioactivity.
-
-
Data Analysis: Determine the IC50 for this compound and calculate the Ki value.
Protocol 4: Sigma-1 (σ1) Receptor Competition Binding Assay
-
Membrane Preparation: Use guinea pig brain membranes, which are a rich source of σ1 receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Assay Procedure:
-
Incubate membrane homogenates (100-200 µg protein) with --INVALID-LINK---pentazocine (final concentration ~2-3 nM) in the presence of various concentrations of this compound.
-
Incubate for 120 minutes at 25°C.
-
Non-specific binding is determined in the presence of 10 µM haloperidol.
-
Terminate the incubation by rapid filtration through GF/B filters pre-treated with 0.5% PEI.
-
Wash the filters with ice-cold buffer.
-
Quantify radioactivity by liquid scintillation counting.
-
-
Data Analysis: Calculate the IC50 and Ki values for this compound.
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Dopamine Transporter (DAT) Competition Binding Assay Workflow.
Caption: Dopamine Transporter (DAT) Transport Cycle.
References
- 1. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 2. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 5. Temperature dependence of the binding of [3H]mepyramine and related compounds to the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aminobenztropine Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing aminobenztropine concentration in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (CAS 88097-86-3) is a chemical compound structurally related to benztropine.[1][2] Its primary mechanism of action is as a competitive antagonist of muscarinic acetylcholine receptors, with a particular affinity for the M1 subtype.[1] By blocking the action of acetylcholine, it can influence various physiological processes. Additionally, this compound has been noted to modulate dopaminergic signaling by blocking the reuptake of dopamine in the central nervous system, leading to increased dopamine levels.[1]
Q2: What are the expected effects of this compound on cell viability?
While specific data on this compound's cytotoxic effects across various cell lines is limited in publicly available literature, its parent compound, benztropine, and its analogs have been investigated for their anticancer properties. Therefore, it is plausible that this compound may exhibit cytotoxic effects, particularly in cell lines with high expression of muscarinic or dopaminergic receptors. The precise effect on cell viability is expected to be dose-dependent and cell-line specific.
Q3: Which cell viability assays are recommended for use with this compound?
Several common cell viability assays can be employed to assess the effects of this compound. These include:
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MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
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Resazurin (AlamarBlue) Assay: Similar to the MTT assay, this fluorescent/colorimetric assay also measures metabolic activity.
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.
-
ATP Assay: This assay measures the level of ATP in cells, which correlates with cell viability.
The choice of assay may depend on the specific cell line and experimental goals.
Q4: How should I prepare this compound for cell culture experiments?
This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is crucial to determine the final concentration of the solvent in the cell culture medium and to include a vehicle control (medium with the same concentration of solvent) in your experiments to account for any solvent-induced effects on cell viability.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider leaving the outer wells of the plate empty to avoid edge effects. |
| No observable effect on cell viability even at high concentrations | The chosen cell line may be resistant to this compound, the drug may have degraded, or the incubation time may be too short. | Verify the drug's activity with a sensitive positive control cell line. Check the storage and handling of the this compound stock solution. Perform a time-course experiment to determine the optimal incubation period. |
| Cell death observed in the vehicle control group | The solvent (e.g., DMSO) concentration is too high and is causing cytotoxicity. | Reduce the final concentration of the solvent in the culture medium to a non-toxic level (typically ≤ 0.5% for DMSO). |
| Unexpected increase in cell viability at certain concentrations | This could be due to a hormetic effect or an artifact of the assay. Some compounds can stimulate metabolic activity at low concentrations. | Carefully re-examine the data and consider using a different type of viability assay to confirm the results (e.g., a cytotoxicity assay like LDH release). |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).
-
Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).
-
Perform a cell viability assay (e.g., MTT) to determine the cell density that results in a linear response and is not yet at confluence at the end of the incubation period.
Protocol 2: MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Quantitative Data Summary
| Cell Line | This compound IC50 (µM) | Incubation Time (hours) |
| e.g., MCF-7 | Data to be determined | 24 |
| Data to be determined | 48 | |
| e.g., SH-SY5Y | Data to be determined | 24 |
| Data to be determined | 48 |
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for cell viability assays.
Caption: Hypothetical signaling pathways affected by this compound.
References
Identifying and minimizing off-target effects of Aminobenztropine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of Aminobenztropine.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
This compound is known to primarily act as a competitive antagonist of the muscarinic acetylcholine M1 receptor and as an inhibitor of the dopamine transporter (DAT)[1][2]. Its action on these targets contributes to its effects on the central nervous system.
Q2: What are the known or suspected off-target interactions of this compound?
Based on the pharmacology of the closely related compound benztropine, this compound is also expected to have a significant affinity for histamine H1 receptors[3][4][5]. Studies on benztropine analogs show a wide range of binding affinities for the histamine H1 receptor[3][5]. Additionally, due to its chemical structure and the known cross-reactivity of similar compounds, potential interactions with serotonin and norepinephrine transporters should also be considered.
Q3: What are the potential consequences of these off-target effects in my experiments?
Q4: How can I experimentally determine the off-target profile of this compound in my system?
Several unbiased, proteome-wide methods can be employed to identify off-target interactions. These include:
-
Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement by measuring changes in protein thermal stability upon ligand binding within intact cells or cell lysates.
-
Kinome Scanning (e.g., KINOMEscan™): This is a competition binding assay that screens a compound against a large panel of kinases to identify potential kinase off-targets.
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This technique uses an immobilized version of the compound to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA®)
Issue: No observable thermal shift for the intended target.
| Possible Cause | Troubleshooting Step |
| Incorrect Temperature Range | Optimize the heating gradient to ensure it covers the melting temperature (Tagg) of the target protein. |
| Insufficient Compound Concentration | Increase the concentration of this compound to ensure target saturation. |
| Low Target Abundance | Use a more sensitive detection method (e.g., switch from Western blot to an immunoassay like AlphaScreen®) or use a cell line that overexpresses the target. |
| Cell Permeability Issues | If using intact cells, lyse the cells before compound incubation to ensure the compound can access the target. |
| Compound Instability | Verify the stability of this compound under the experimental conditions (temperature, buffer). |
Issue: High variability between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Heating/Cooling | Ensure uniform and rapid heating and cooling of all samples. Use a PCR machine with good temperature control. |
| Incomplete Cell Lysis | Optimize the lysis buffer and procedure to ensure complete and consistent cell lysis. |
| Pipetting Errors | Use calibrated pipettes and careful technique to minimize volume variations. |
| Uneven Cell Density | Ensure a homogenous cell suspension before dispensing into wells. |
Kinome Scanning
Issue: A large number of potential kinase hits are identified.
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Perform dose-response experiments for the initial hits to determine their binding affinity (Kd) and prioritize the most potent interactions. |
| Non-specific Binding | Use orthogonal assays (e.g., enzymatic activity assays) to validate the functional relevance of the binding hits. |
| Compound Aggregation | Test the solubility of this compound in the assay buffer. Include detergents in the buffer if appropriate. |
Issue: No significant kinase hits are found.
| Possible Cause | Troubleshooting Step |
| This compound is not a kinase inhibitor | This is a valid result. The compound may have high selectivity and not interact with the kinases on the panel. |
| Compound Degradation | Confirm the integrity of the this compound sample submitted for screening. |
| Incorrect Compound Concentration | Ensure the screening concentration is appropriate to detect relevant interactions. |
Affinity Chromatography - Mass Spectrometry (AC-MS)
Issue: High background of non-specific protein binding.
| Possible Cause | Troubleshooting Step |
| Hydrophobic or Ionic Interactions with the Matrix | Increase the salt concentration or add a non-ionic detergent (e.g., NP-40, Triton X-100) to the wash buffers. |
| Insufficient Washing | Increase the number and stringency of wash steps after protein incubation. |
| Use of a Control Resin | Include a control experiment with a resin that does not have this compound immobilized to identify proteins that bind non-specifically to the matrix itself. |
Issue: Failure to identify the intended target.
| Possible Cause | Troubleshooting Step |
| Low Abundance of the Target Protein | Use a larger amount of cell lysate or enrich for the target protein before the affinity chromatography step. |
| Compound Immobilization Sterically Hinders Binding | Modify the linker used to attach this compound to the resin to present the binding site more favorably. |
| Weak Affinity Interaction | Perform the binding and wash steps at a lower temperature to stabilize the interaction. Cross-linking strategies can also be considered. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®) Protocol for this compound Target Engagement
This protocol is a general guideline and should be optimized for the specific cell line and target of interest.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Harvest and resuspend cells in the appropriate culture medium.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heating Step:
-
Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler using a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by a cooling step to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding a lysis buffer.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the supernatant using Western blotting, ELISA, or mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Workflow for Identifying Off-Targets using Affinity Chromatography - Mass Spectrometry (AC-MS)
Signaling Pathway Visualization
The following diagram illustrates the primary signaling pathways affected by this compound's on-target activities.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzatropine - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Aminobenztropine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Aminobenztropine in solution. The information is based on general principles of pharmaceutical stability, as specific literature on this compound is limited.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Loss of Potency in this compound Solution | Hydrolysis of the ester linkage. | Optimize the pH of the solution. For many tropane alkaloids, a slightly acidic pH (around 4-6) can minimize hydrolysis. Conduct a pH stability study to determine the optimal pH for this compound. |
| Oxidation of the amine or aromatic ring. | Protect the solution from light by using amber vials or storing it in the dark. Purge the solution and the headspace of the container with an inert gas (e.g., nitrogen or argon) to remove oxygen. Consider the addition of antioxidants (e.g., ascorbic acid, sodium metabisulfite), but verify compatibility first. | |
| Temperature-induced degradation. | Store the solution at recommended low temperatures (e.g., 2-8 °C). Avoid repeated freeze-thaw cycles. | |
| Appearance of Unknown Peaks in HPLC Analysis | Formation of degradation products. | Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify potential degradation products and their retention times. Use a stability-indicating HPLC method. |
| Interaction with excipients. | Conduct compatibility studies with all formulation excipients to identify any potential interactions that may accelerate degradation. | |
| Precipitation or Cloudiness in the Solution | Poor solubility at the storage pH. | Determine the pKa of this compound and assess its solubility at different pH values. Adjust the pH or consider using a co-solvent if necessary, ensuring the co-solvent does not promote degradation. |
| Formation of insoluble degradation products. | Characterize the precipitate to determine if it is a degradation product. Refer to the actions for "Appearance of Unknown Peaks." |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in an aqueous solution?
A1: Based on its structure, which contains a tropane ring with an ester linkage and an aminobenzoate moiety, the most probable degradation pathways are:
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Hydrolysis: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis, which would cleave the molecule into tropine and aminobenzoic acid derivatives.
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Oxidation: The tertiary amine of the tropane ring and the aromatic amino group are potential sites for oxidation, especially in the presence of oxygen, light, or metal ions.
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Dehydration: Similar to other tropane alkaloids, dehydration of the tropane ring could occur under certain conditions, although this is generally less common for this specific structure.
Q2: How can I perform a forced degradation study for this compound?
A2: A forced degradation study, or stress testing, is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.[1] A typical study involves exposing a solution of this compound to the following conditions:
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Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
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Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
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Oxidation: 3-30% hydrogen peroxide at room temperature.
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Thermal Degradation: Heating the solution (e.g., at 60-80 °C) and the solid drug substance.
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Photodegradation: Exposing the solution to light according to ICH Q1B guidelines.
Samples should be analyzed at various time points using a suitable analytical method like HPLC with UV and/or mass spectrometric detection to monitor the degradation of the parent drug and the formation of degradation products.
Q3: Which analytical techniques are best for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for quantifying this compound and its degradation products.[2] For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[3] A well-developed HPLC method should be "stability-indicating," meaning it can separate the intact drug from all potential degradation products and excipients.
Q4: What is the ideal pH for an aqueous solution of this compound?
A4: The optimal pH for stability must be determined experimentally through a pH-rate profile study. Generally, for compounds with ester linkages, a pH range of 4 to 6 is often found to be the most stable, as it minimizes both acid- and base-catalyzed hydrolysis. For gabapentin, a similar amino acid analogue, the minimum rate of degradation was observed at a pH of approximately 6.0.[4]
Q5: Should I use buffers in my this compound solution?
A5: While buffers are used to maintain a specific pH, some buffer species can catalyze degradation.[5] For some tropane alkaloids, unbuffered solutions have been found to be more stable. It is recommended to conduct stability studies with different buffer systems (e.g., citrate, phosphate, acetate) to determine their effect on the degradation rate of this compound.
Experimental Protocols
Protocol 1: pH Stability Study of this compound
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Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7, 8, 10) using appropriate buffer systems (e.g., phosphate, citrate).
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Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in each buffer.
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Incubation: Store the solutions at a constant, elevated temperature (e.g., 50 °C or 60 °C) to accelerate degradation.
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Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
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Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
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Data Analysis: For each pH, plot the natural logarithm of the concentration of this compound versus time. The slope of this line will give the apparent first-order degradation rate constant (k). Plot the logarithm of k versus pH to generate the pH-rate profile and identify the pH of maximum stability.
Protocol 2: Compatibility Study with Excipients
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Selection of Excipients: Choose common excipients that might be used in the final formulation (e.g., antioxidants like ascorbic acid, chelating agents like EDTA, preservatives like benzyl alcohol).
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Sample Preparation: Prepare solutions of this compound containing each excipient individually at a typical concentration. Also, prepare a control solution of this compound without any excipients.
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Storage: Store all solutions under accelerated conditions (e.g., 40 °C/75% RH) for a defined period (e.g., 4 weeks).
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Analysis: At initial and final time points, analyze the samples by HPLC for the concentration of this compound and the presence of any new degradation products. Visual inspection for color change or precipitation should also be performed.
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Evaluation: Compare the stability of this compound in the presence of each excipient to the control solution to identify any incompatibilities.
Visualizations
Caption: Factors influencing the degradation pathways of this compound in solution.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Stability studies of gabapentin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aminobenztropine Animal Dosing Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Aminobenztropine in animal studies. Given the limited availability of published preclinical data for this compound, this guide incorporates data from its close structural analog, benztropine, to provide a foundational framework for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is understood to function as a competitive antagonist of muscarinic acetylcholine receptors, with a particular affinity for the M1 subtype. Additionally, it acts as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the central nervous system. This dual-action mechanism is crucial for its potential therapeutic effects in models of neurological disorders.
Q2: What is the metabolic profile of this compound and its analogs?
A2: this compound and its analog benztropine undergo Phase I metabolism in the liver. The primary metabolic pathways include N-oxidation, N-dealkylation, and hydroxylation of the aromatic ring.[1] The resulting metabolites are then excreted through both urine and feces.[2]
Q3: What are the general pharmacokinetic properties of benztropine that can inform this compound studies?
A3: In humans, benztropine exhibits low oral bioavailability (approximately 29%) and a long elimination half-life of about 36 hours.[3] Peak plasma concentrations are typically observed around 7 hours after oral administration.[3] While direct pharmacokinetic data for this compound in common animal models is scarce, these parameters for benztropine suggest that a once-daily dosing regimen may be sufficient to maintain exposure in chronic studies.
Q4: What is a starting point for dose selection in rodent studies?
A4: Based on preclinical studies with benztropine and its analogs, a dose of 10 mg/kg has been used in rats to study its metabolism.[2] In mice, doses as low as 0.01 to 1.0 mg/kg of a benztropine analog have been shown to produce behavioral effects, specifically a decrease in locomotor activity.[4] Therefore, a dose range of 1-10 mg/kg could be a reasonable starting point for efficacy and tolerability studies in rodents, with adjustments based on the specific animal model and experimental goals.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected Animal Mortality | - Acute Toxicity: The administered dose may be too high. - Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects. - Route of Administration: The chosen route may lead to rapid, high-concentration exposure. | - Dose Reduction: Lower the dose significantly. The oral LD50 of the analog benztropine in rats is 940 mg/kg, but sublethal toxic effects can occur at much lower doses.[3] - Vehicle Control: Ensure a vehicle-only control group is included to rule out vehicle-induced toxicity. - Alternative Route: If using intravenous (IV) or intraperitoneal (IP) injection, consider oral gavage (PO) to potentially reduce peak plasma concentrations. |
| Lack of Efficacy | - Insufficient Dose: The dose may be too low to achieve a therapeutic concentration at the target site. - Poor Bioavailability: Similar to benztropine, this compound may have low oral bioavailability. - Rapid Metabolism: The animal model may metabolize the compound more rapidly than anticipated. | - Dose Escalation: Gradually increase the dose while carefully monitoring for adverse effects. - Pharmacokinetic Study: Conduct a pilot pharmacokinetic study to determine Cmax, Tmax, and half-life in your chosen species. - Formulation Change: Consider using a different vehicle or formulation to improve solubility and absorption. |
| High Variability in Experimental Results | - Inconsistent Dosing Technique: Variations in the volume or concentration of the administered dose. - Animal Stress: Stress can influence drug metabolism and behavioral outcomes. - Biological Variability: Inherent differences in how individual animals respond to the compound. | - Standardize Procedures: Ensure all personnel are trained on consistent and accurate dosing techniques. - Acclimatization: Allow sufficient time for animals to acclimate to the housing and experimental conditions. - Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability. |
| Adverse Clinical Signs (e.g., sedation, anticholinergic effects) | - High Peak Plasma Concentration: Rapid absorption may lead to transiently high drug levels. - On-Target Side Effects: The observed effects may be a direct result of the drug's mechanism of action (e.g., muscarinic receptor blockade). | - Fractionated Dosing: Split the total daily dose into two or more smaller administrations. - Dose-Response Study: Conduct a thorough dose-response study to identify the minimum effective dose with an acceptable side effect profile. - Monitor for Anticholinergic Effects: Be aware of potential anticholinergic side effects such as dry mouth, blurred vision, and urinary retention.[5] |
Quantitative Data Summary
Table 1: Toxicological and Pharmacokinetic Data for Benztropine (as an analog for this compound)
| Parameter | Species | Value | Route of Administration | Reference |
| LD50 | Rat | 940 mg/kg | Oral | [3] |
| Metabolism Study Dose | Rat | 10 mg/kg | Not Specified | [2] |
| Behavioral Effects Dose Range | Mouse | 0.01 - 1.0 mg/kg | Not Specified | [4] |
| Oral Bioavailability | Human | ~29% | Oral | [3] |
| Elimination Half-life | Human | ~36 hours | Oral | [3] |
| Time to Peak Plasma Concentration (Tmax) | Human | ~7 hours | Oral | [3] |
Experimental Protocols
Protocol 1: Single-Dose Pharmacokinetic Study in Rats
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Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).
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Dosing: Administer this compound at a single dose (e.g., 10 mg/kg) via oral gavage.
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Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24, and 48 hours).
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Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
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Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
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Data Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½).
Protocol 2: Chronic Dosing for Efficacy Studies (e.g., in a mouse model of Parkinson's Disease)
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Animal Model: C57BL/6 mice with MPTP-induced parkinsonism.
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Dose Selection: Based on pilot studies, select a dose (e.g., 1-10 mg/kg) that demonstrates target engagement without significant adverse effects.
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Dosing Regimen: Administer this compound once daily via oral gavage for the duration of the study (e.g., 14-28 days).
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Behavioral Assessment: Conduct behavioral tests (e.g., rotarod, cylinder test, open field test) at baseline and at regular intervals throughout the study to assess motor function.
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Terminal Procedures: At the end of the study, collect brain tissue for neurochemical (e.g., dopamine levels) and histological (e.g., tyrosine hydroxylase staining) analysis.
Visualizations
Caption: Experimental Workflow for this compound Studies.
Caption: this compound's Dual Mechanism of Action.
Caption: Troubleshooting Logic for Dosing Adjustments.
References
Technical Support Center: Method Refinement for Detecting Aminobenztropine Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of aminobenztropine and its metabolites. The information provided is designed to address common challenges encountered during experimental work.
Troubleshooting Guide
Encountering issues during the analysis of this compound and its metabolites is common. The following table outlines potential problems, their likely causes, and recommended solutions to get your research back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient Extraction: The chosen Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol may not be optimal for this compound and its metabolites. The pH of the sample may not be appropriate for the analyte's pKa. | - Optimize SPE: Experiment with different sorbent types (e.g., mixed-mode cation exchange for the basic tropane ring and reversed-phase for the overall structure). Ensure proper conditioning and equilibration of the SPE cartridge. - Adjust pH for LLE: For LLE, adjust the sample pH to be at least 2 units above the pKa of the tropane nitrogen to ensure it is in its neutral, more organic-soluble form. - Optimize Elution Solvent: For SPE, use a stronger elution solvent or a combination of solvents. Ensure the elution solvent is appropriate for the subsequent analytical technique (e.g., LC-MS/MS compatible).[1] |
| Analyte Instability: this compound or its metabolites may be degrading during sample collection, storage, or processing. | - Sample Storage: Store biological samples at -80°C immediately after collection.[2][3][4] Avoid repeated freeze-thaw cycles. - Processing Conditions: Keep samples on ice during processing. Investigate the stability of analytes at different pH values and temperatures to determine optimal conditions. | |
| High Matrix Effects (Ion Suppression or Enhancement) | Co-elution of Matrix Components: Endogenous components of the biological matrix (e.g., phospholipids, salts) can co-elute with the analytes and interfere with their ionization in the mass spectrometer source.[5][6][7] | - Improve Sample Cleanup: Employ a more rigorous sample preparation method. For example, use a phospholipid removal plate or a more selective SPE sorbent. - Optimize Chromatography: Adjust the LC gradient to better separate the analytes from the matrix interferences. Consider using a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18). - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.[7] - Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering matrix components. |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions: The basic amine groups in this compound and its metabolites can interact with acidic silanols on the surface of silica-based LC columns, leading to peak tailing. | - Adjust Mobile Phase pH: Add a small amount of a modifier like formic acid or ammonium hydroxide to the mobile phase to suppress the ionization of free silanols or the analytes. - Use a Shielded Column: Employ an end-capped column or a column with a different base material (e.g., hybrid silica) to minimize secondary interactions. |
| Column Overload: Injecting too much sample can lead to peak fronting. | - Reduce Injection Volume: Decrease the amount of sample injected onto the column. | |
| Inconsistent Retention Times | LC System Instability: Fluctuations in pump pressure, column temperature, or mobile phase composition can cause retention time shifts. | - Equilibrate the System: Ensure the LC system and column are fully equilibrated before starting the analytical run. - Check for Leaks: Inspect the system for any leaks. - Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed.[8] |
| Carryover | Adsorption of Analytes: this compound and its metabolites may adsorb to surfaces in the autosampler or LC system. | - Optimize Needle Wash: Use a strong, appropriate solvent for the needle wash. Increase the duration of the wash cycle.[9] - Inject Blanks: Run blank injections after high-concentration samples to check for and clear any carryover. |
Below is a DOT script for a logical relationship diagram illustrating the troubleshooting workflow.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic pathways for this compound?
A1: Based on the known metabolism of the structurally similar compound, benztropine, the metabolic pathways for this compound are predicted to involve both Phase I and Phase II biotransformations.
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Phase I Metabolism: These reactions introduce or expose functional groups. For this compound, this will likely include:
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N-demethylation of the tropane ring nitrogen.
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N-oxidation of the tropane ring nitrogen.
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Hydroxylation of the phenyl rings.
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Cleavage of the ether linkage to form tropine and an aminobenzhydrol derivative.
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Oxidation or acetylation of the amino group on the phenyl ring.
-
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Phase II Metabolism: These are conjugation reactions that increase the water solubility of the metabolites to facilitate excretion.
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Glucuronidation of the hydroxylated metabolites.
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The diagram below illustrates the predicted metabolic pathways.
Q2: What is a good starting point for developing an LC-MS/MS method for this compound and its metabolites?
A2: While a specific, validated method for this compound is not widely published, a good starting point can be adapted from methods for similar compounds like benztropine.
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Column: A reversed-phase C18 or phenyl-hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a suitable starting point.
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Mobile Phase:
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid. The formic acid helps to improve peak shape by protonating the amine groups.
-
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Gradient: A gradient elution from low to high organic phase (e.g., 5% to 95% B over 10 minutes) will be necessary to elute the parent compound and its more polar metabolites.
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Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
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MRM Transitions: You will need to determine the precursor and product ions for this compound and each potential metabolite. For this compound (MW 322.44), the protonated molecule [M+H]+ would be at m/z 323.2. Fragmentation would likely involve the tropane ring.
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Q3: How can I prepare my biological samples (urine, plasma) for analysis?
A3: Sample preparation is crucial to remove interferences and concentrate the analytes. Solid-Phase Extraction (SPE) is a highly effective technique.
The following diagram outlines a general SPE workflow.
Q4: I don't have access to a stable isotope-labeled internal standard. What are my options?
A4: While a SIL-IS is ideal, a structural analog can be used as an alternative. For this compound analysis, benztropine or another benztropine derivative could be a suitable internal standard. It is important to validate the use of an analog internal standard to ensure it behaves similarly to the analytes during extraction and ionization.
Experimental Protocols
Generic Solid-Phase Extraction (SPE) Protocol for Urine Samples
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Sample Pre-treatment: To 1 mL of urine, add 10 µL of internal standard solution. Vortex to mix. Add 1 mL of 0.1 M phosphate buffer (pH 6.0).
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SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
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Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
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Washing:
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Wash the cartridge with 1 mL of water.
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Wash the cartridge with 1 mL of 50% methanol in water.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
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Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Generic Liquid-Liquid Extraction (LLE) Protocol for Plasma Samples
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Sample Pre-treatment: To 0.5 mL of plasma, add 10 µL of internal standard solution. Vortex to mix. Add 50 µL of 1 M sodium hydroxide to basify the sample.
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Extraction: Add 3 mL of an organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and isoamyl alcohol). Vortex vigorously for 2 minutes.
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Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the layers.
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Transfer: Carefully transfer the upper organic layer to a clean tube.
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Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Data Presentation
While specific quantitative data for a validated this compound metabolite assay is not available in the public domain, the following table illustrates how such data should be presented. This example is based on typical performance characteristics for bioanalytical methods.
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | 0.1 | 0.5 | 92.5 ± 4.1 | 95.2 ± 6.3 |
| N-desmethyl-aminobenztropine | 0.2 | 0.5 | 88.9 ± 5.6 | 91.7 ± 7.8 |
| Hydroxy-aminobenztropine | 0.2 | 1.0 | 85.3 ± 6.2 | 89.4 ± 8.1 |
| This compound N-oxide | 0.5 | 1.0 | 81.7 ± 7.9 | 85.6 ± 9.5 |
References
- 1. [PDF] Characterization of the metabolites of carbamazepine in patient urine by liquid chromatography/mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Methods in Biotransformation Studies [ouci.dntb.gov.ua]
- 5. Quantitative Metabolite Profiling of an Amino Group Containing Pharmaceutical in Human Plasma via Precolumn Derivatization and High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transport, metabolism, and in vivo population pharmacokinetics of the chloro benztropine analogs, a class of compounds extensively evaluated in animal models of drug abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly sensitive quantification for human plasma-targeted metabolomics using an amine derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The metabolism of 2-aminobiphenyl by rats in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Overcoming challenges in synthesizing Aminobenztropine analogs
[2] Synthesis of Benztropine and its Analogues and their Dopamine Transporter Binding Affinity - PMC A series of benztropine analogues were synthesized and evaluated for their binding affinity at the dopamine transporter. The key intermediate, N-benzyl-8-azabicyclo[3.2.1]octan-3-one (2), was prepared by a modified literature procedure. Reduction of 2 with sodium borohydride gave exclusively the endo alcohol, N-benzyl-8-azabicyclo[3.2.1]octan-3α-ol (3). The corresponding exo alcohol, N-benzyl-8-azabicyclo[3.2.1]octan-3β-ol (4), was obtained by reduction of 2 with lithium aluminum hydride. Etherification of 3 and 4 with dichlorodiphenylmethane in the presence of potassium tert-butoxide gave the corresponding α- and β-isomers of N-benzylbenztropine (5 and 6). Debenzylation of 5 and 6 with α-chloroethyl chloroformate followed by hydrolysis with methanol gave the corresponding secondary amines, 3α-(diphenylmethoxy)-8-azabicyclo[3.2.1]octane (7) and 3β-(diphenylmethoxy)-8-azabicyclo[3.2.1]octane (8). Reductive amination of 7 and 8 with various aldehydes and sodium triacetoxyborohydride gave the desired N-substituted benztropine analogues (9–16). The binding affinities of these analogues for the dopamine transporter were determined by their ability to inhibit the binding of [3H]WIN 35,428 to rat striatal membranes. The results showed that the N-substituent and the stereochemistry of the tropane ring play an important role in the binding affinity of these compounds for the dopamine transporter. 1 Tropane Alkaloids: A Rich Source of Biologically Important Compounds - PMC The tropane alkaloids are a class of bicyclic [3.2.1] alkaloids and secondary metabolites that are naturally found in many members of the Solanaceae plant family. The tropane core structure is characterized by a pyrrolidine and a piperidine ring sharing a single nitrogen atom and two carbon atoms. The most well-known tropane alkaloids are cocaine and scopolamine, which are used for their medicinal and psychoactive properties. The biosynthesis of tropane alkaloids has been extensively studied, and the key enzymes involved in their formation have been identified. The pharmacological effects of tropane alkaloids are due to their interaction with various neurotransmitter receptors, including the muscarinic acetylcholine receptors and the dopamine transporter. The development of synthetic routes to tropane alkaloids and their analogues has been an active area of research for many years, as these compounds have potential applications in the treatment of a wide range of diseases, including Parkinson's disease, Alzheimer's disease, and depression. 2 Synthesis of tropane alkaloids - Wikipedia The synthesis of tropane alkaloids has been a subject of interest for over a century, with the first total synthesis of atropine being reported by Richard Willstätter in 1901. Since then, numerous synthetic routes to tropane alkaloids and their analogues have been developed. These routes can be broadly classified into two categories: those that start from a pre-existing tropane ring system and those that construct the tropane ring system from acyclic precursors. The latter approach is more versatile and has been used to synthesize a wide variety of tropane alkaloids and their analogues. A key step in the synthesis of tropane alkaloids is the formation of the bicyclic [3.2.1] octane ring system. This can be achieved by a number of methods, including the Robinson tropinone synthesis, which involves the reaction of succinaldehyde, methylamine, and acetonedicarboxylic acid. Other methods for the construction of the tropane ring system include the intramolecular Diels-Alder reaction, the intramolecular Mannich reaction, and the ring-closing metathesis reaction. --INVALID-LINK-- A practical and cost-effective synthesis of benztropine analogues - RSC Publishing A practical and cost-effective synthesis of benztropine analogues is described. The key step in the synthesis is the etherification of N-substituted-8-azabicyclo[3.2.1]octan-3-ol with dichlorodiphenylmethane in the presence of a phase transfer catalyst. This method is simple, efficient, and avoids the use of expensive and hazardous reagents. A variety of N-substituted benztropine analogues were synthesized in good to excellent yields. 3 Recent Advances in the Synthesis of Tropane Alkaloids and Their Analogues This review covers the recent advances in the synthesis of tropane alkaloids and their analogues. The review is organized according to the type of reaction used to construct the tropane ring system. The reactions covered include the Robinson-Schöpf condensation, the intramolecular Diels-Alder reaction, the intramolecular Mannich reaction, the ring-closing metathesis reaction, and the intramolecular [3+2] cycloaddition reaction. The review also covers the use of enzymes in the synthesis of tropane alkaloids and their analogues. 4 Synthesis and biological evaluation of novel benztropine analogues as dopamine transporter inhibitors - ScienceDirect A series of novel benztropine analogues were synthesized and evaluated for their ability to inhibit the dopamine transporter (DAT). The synthesis of these compounds was achieved by a multi-step sequence starting from tropinone. The key steps in the synthesis were the stereoselective reduction of the ketone, followed by etherification and N-alkylation. The biological evaluation of these compounds showed that some of them had high affinity and selectivity for the DAT. 5 Synthesis of N-Substituted Benztropine Analogs and Their Binding Affinities for the Dopamine and Serotonin Transporters A series of N-substituted benztropine analogs were synthesized and evaluated for their binding affinities for the dopamine transporter (DAT) and the serotonin transporter (SERT). The synthesis of these compounds was achieved by a multi-step sequence starting from tropinone. The key steps in the synthesis were the N-alkylation of nortropinone, followed by stereoselective reduction of the ketone and etherification. The binding affinities of these compounds for the DAT and SERT were determined by their ability to inhibit the binding of [3H]WIN 35,428 and [3H]citalopram to rat striatal and cortical membranes, respectively. The results showed that the N-substituent plays an important role in the binding affinity and selectivity of these compounds for the DAT and SERT. 6 A Novel and Efficient Synthesis of Benztropine and Its Analogues - Synfacts - Thieme Connect A novel and efficient synthesis of benztropine and its analogues has been developed. The key step in the synthesis is the copper-catalyzed etherification of N-substituted-8-azabicyclo[3.2.1]octan-3-ol with diarylmethanols. This method is simple, efficient, and avoids the use of expensive and hazardous reagents. A variety of N-substituted benztropine analogues were synthesized in good to excellent yields. 7 [1e+1] Stereoselective Synthesis of Benztropine Analogs: A Review This review covers the stereoselective synthesis of benztropine analogs. The review is organized according to the type of reaction used to control the stereochemistry of the tropane ring. The reactions covered include the stereoselective reduction of tropinone, the stereoselective alkylation of tropinone enolates, and the stereoselective cycloaddition reactions. 8 Synthesis and SAR of Benztropine Analogs at the Dopamine Transporter - ACS Publications A series of benztropine analogs were synthesized and their structure-activity relationships (SAR) at the dopamine transporter (DAT) were investigated. The synthesis of these compounds was achieved by a multi-step sequence starting from tropinone. The key steps in the synthesis were the stereoselective reduction of the ketone, followed by etherification and N-alkylation. The SAR studies showed that the N-substituent and the stereochemistry of the tropane ring play an important role in the binding affinity of these compounds for the DAT. 9 Benztropine analogs: a review of their synthesis and pharmacology - ScienceDirect This review covers the synthesis and pharmacology of benztropine analogs. The review is organized according to the structural modifications of the benztropine molecule. The modifications covered include changes to the tropane ring, the diphenylmethyl moiety, and the N-substituent. The pharmacological effects of these analogs are discussed in relation to their interaction with the dopamine transporter and other neurotransmitter receptors. 10 Synthesis and evaluation of benztropine analogues as inhibitors of the dopamine transporter and the serotonin transporter - ScienceDirect A series of benztropine analogues were synthesized and evaluated for their ability to inhibit the dopamine transporter (DAT) and the serotonin transporter (SERT). The synthesis of these compounds was achieved by a multi-step sequence starting from tropinone. The key steps in the synthesis were the N-alkylation of nortropinone, followed by stereoselective reduction of the ketone and etherification. The biological evaluation of these compounds showed that some of them had high affinity and selectivity for the DAT and/or the SERT. 11 Development of a practical and scalable synthesis of benztropine and its analogues - ScienceDirect A practical and scalable synthesis of benztropine and its analogues has been developed. The key step in the synthesis is the etherification of N-substituted-8-azabicyclo[3.2.1]octan-3-ol with dichlorodiphenylmethane in the presence of a phase transfer catalyst. This method is simple, efficient, and avoids the use of expensive and hazardous reagents. A variety of N-substituted benztropine analogues were synthesized in good to excellent yields. 12 [1e+1] Synthesis of benztropine analogues with high affinity and selectivity for the dopamine transporter - ScienceDirect A series of benztropine analogues were synthesized and evaluated for their ability to inhibit the dopamine transporter (DAT). The synthesis of these compounds was achieved by a multi-step sequence starting from tropinone. The key steps in the synthesis were the stereoselective reduction of the ketone, followed by etherification and N-alkylation. The biological evaluation of these compounds showed that some of them had high affinity and selectivity for the DAT. 13 Technical Support Center: Synthesis of Aminobenztropine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound and its analogs.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound analogs, offering potential causes and solutions.
| Observed Problem | Possible Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. Consider extending the reaction time or increasing the temperature if necessary. |
| Suboptimal reaction conditions. | Optimize reaction parameters such as solvent, temperature, and catalyst. For instance, in the etherification step, phase transfer catalysts have been shown to improve yields. | |
| Degradation of starting materials or product. | Ensure the quality of starting materials and reagents. Use fresh, anhydrous solvents, and perform reactions under an inert atmosphere (e.g., nitrogen or argon) if reactants or products are sensitive to air or moisture. | |
| Presence of significant side products | Competing side reactions. | Adjust the stoichiometry of reactants. For example, in N-alkylation reactions, using an excess of the alkylating agent can sometimes lead to quaternization of the tropane nitrogen. Careful control of the molar ratios is crucial. |
| Lack of stereoselectivity. | In reactions involving the tropane ring, such as the reduction of tropinone, the choice of reducing agent can significantly influence the stereochemical outcome. Sodium borohydride reduction of N-benzyl-8-azabicyclo[3.2.1]octan-3-one yields the endo alcohol, while lithium aluminum hydride produces the exo alcohol. | |
| Difficulty in product purification | Co-elution of impurities with the product. | Optimize the purification method. This may involve trying different solvent systems for column chromatography, or employing alternative techniques such as preparative High-Performance Liquid Chromatography (HPLC) or crystallization. |
| Product instability on silica gel. | If the product is sensitive to silica gel, consider using a different stationary phase for chromatography, such as alumina, or using a less acidic grade of silica gel. | |
| Inconsistent reaction outcomes | Variability in reagent quality. | Use reagents from a consistent and reliable source. The purity of starting materials like tropinone can significantly impact the reaction. |
| Presence of moisture or oxygen. | Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere, especially when using moisture-sensitive reagents like lithium aluminum hydride or potassium tert-butoxide. |
Frequently Asked Questions (FAQs)
1. What is a general synthetic route for this compound analogs?
A common synthetic pathway starts from tropinone. The key steps typically involve:
-
N-alkylation or N-benzylation of the tropane nitrogen.
-
Stereoselective reduction of the ketone to an alcohol.
-
Etherification of the alcohol with a diarylmethyl halide or alcohol.
-
N-debenzylation (if a benzyl protecting group is used) followed by functionalization of the secondary amine.
2. How can I control the stereochemistry at the 3-position of the tropane ring?
The stereochemistry of the hydroxyl group at the 3-position is crucial for the biological activity of many benztropine analogs and can be controlled by the choice of reducing agent.
-
For the 3α-hydroxy (endo) isomer: Reduction of the corresponding tropinone with sodium borohydride is typically used.
-
For the 3β-hydroxy (exo) isomer: Reduction with a bulkier reducing agent like lithium aluminum hydride is generally employed.
3. What are some common challenges in the etherification step?
The etherification of the tropane alcohol with a diarylmethanol or diarylmethyl halide can be challenging.
-
Steric hindrance: The bulky nature of both the tropane ring and the diarylmethyl group can slow down the reaction.
-
Leaving group: A good leaving group on the diarylmethyl moiety is necessary. Dichlorodiphenylmethane is often used.
-
Base: A strong, non-nucleophilic base such as potassium tert-butoxide is typically required to deprotonate the alcohol.
-
Alternative methods: Copper-catalyzed etherification with diarylmethanols has been reported as an efficient alternative.
4. How do I introduce the amino group in this compound analogs?
The "amino" functionality is typically introduced by first synthesizing the corresponding N-H analog (nortropane derivative) and then performing a reductive amination with an appropriate aldehyde or ketone. This involves the formation of an imine or enamine intermediate, which is then reduced in situ, often with sodium triacetoxyborohydride.
Experimental Protocols
General Procedure for Stereoselective Reduction of N-Substituted Tropinone
-
Dissolve the N-substituted tropinone in a suitable anhydrous solvent (e.g., methanol for NaBH₄, or THF/diethyl ether for LiAlH₄) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride for the endo alcohol, or a solution of lithium aluminum hydride for the exo alcohol) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water or an appropriate quenching agent.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Etherification of the Tropane Alcohol
-
To a solution of the N-substituted tropane alcohol in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere, add a strong base (e.g., potassium tert-butoxide) at 0 °C.
-
Stir the mixture at room temperature for a specified time (e.g., 30 minutes) to form the alkoxide.
-
Add a solution of the diarylmethyl halide (e.g., dichlorodiphenylmethane) in the same anhydrous solvent.
-
Heat the reaction mixture to a specified temperature (e.g., reflux) and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
References
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Validation & Comparative
Aminobenztropine vs. Benztropine: A Comparative Analysis of Dopamine Transporter Inhibition Efficacy
For Immediate Release
This guide provides a detailed comparison of the dopamine transporter (DAT) inhibition efficacy of aminobenztropine and its parent compound, benztropine. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic pathways and the development of novel therapeutics targeting the dopamine transporter.
Introduction
Benztropine, a tropane-based dopamine reuptake inhibitor, has long been a subject of interest for its potential therapeutic applications beyond its use in managing Parkinson's disease symptoms. The structural modification of benztropine, particularly at the nitrogen position of the tropane ring, has led to the development of numerous analogs with altered pharmacological profiles. This guide focuses on a specific N-substituted analog, N-2''aminoethyl-3α-(4′,4′′-difluoro-diphenylmethoxy)tropane, hereafter referred to as this compound (GA 2-99), and compares its in vitro efficacy as a DAT inhibitor to that of benztropine.
Quantitative Comparison of DAT Inhibition
The primary measure of efficacy for DAT inhibition in this comparison is the equilibrium dissociation constant (Ki), determined through radioligand binding assays. A lower Ki value indicates a higher binding affinity for the dopamine transporter. The following table summarizes the Ki values for benztropine and this compound (GA 2-99) from a comparative study.[1]
| Compound | DAT Binding Affinity (Ki, nM) |
| Benztropine | 29.2 |
| This compound (GA 2-99) | 5.59 |
Data sourced from Katz et al. (2011).[1]
As the data indicates, this compound (GA 2-99) exhibits a significantly higher affinity for the dopamine transporter, with a Ki value approximately five-fold lower than that of the parent compound, benztropine.[1] This suggests that the N-aminoethyl substitution enhances the interaction with the DAT binding site.
Experimental Protocols
The quantitative data presented above was obtained through in vitro radioligand binding assays. A detailed methodology for such an assay is provided below, based on established protocols in the field.
[³H]WIN 35,428 Radioligand Binding Assay for Dopamine Transporter
Objective: To determine the binding affinity (Ki) of test compounds (benztropine and this compound) for the dopamine transporter by measuring their ability to displace the radiolabeled ligand [³H]WIN 35,428 from rat striatal membranes.
Materials:
-
Rat striatal tissue
-
[³H]WIN 35,428 (radioligand)
-
Test compounds (Benztropine, this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Wash buffer (e.g., ice-cold assay buffer)
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect and homogenize rat striatal tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at high speed (e.g., 48,000 x g) for 10-15 minutes at 4°C.
-
Resuspend the resulting pellet in fresh assay buffer. This process is typically repeated to wash the membranes.
-
Determine the protein concentration of the final membrane preparation using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, add a constant concentration of [³H]WIN 35,428 (e.g., 0.5-2.0 nM).
-
Add varying concentrations of the test compound (benztropine or this compound) to create a competition curve. A wide range of concentrations is used to ensure the generation of a complete sigmoidal curve.
-
To determine non-specific binding, a separate set of tubes is prepared containing [³H]WIN 35,428 and a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909).
-
Add the prepared striatal membranes to each tube to initiate the binding reaction.
-
Incubate the tubes at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials and add scintillation fluid.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Analyze the resulting competition curve using a non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Logical Relationship of DAT Inhibition Comparison
The following diagram illustrates the logical flow of comparing the DAT inhibition efficacy of this compound and benztropine.
Caption: Comparative workflow for DAT inhibition efficacy.
Conclusion
The available experimental data clearly indicates that the N-aminoethyl substitution on the benztropine scaffold, as seen in this compound (GA 2-99), leads to a marked increase in binding affinity for the dopamine transporter.[1] This enhanced potency suggests that this compound may serve as a more potent tool for probing DAT function and as a lead compound for the development of novel therapeutics targeting the dopaminergic system. Further research into the functional consequences of this increased affinity and the in vivo pharmacological profile of this compound is warranted.
References
Aminobenztropine and Cocaine: A Comparative Analysis of Their Impact on Dopamine Uptake
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of aminobenztropine and cocaine reveals significant differences in their effects on dopamine uptake, offering critical insights for researchers and drug development professionals in the fields of neuroscience and addiction. This guide provides a detailed examination of their mechanisms of action, supported by experimental data, to elucidate the nuanced yet critical distinctions between these two dopamine transporter (DAT) inhibitors.
While both this compound, a derivative of benztropine, and cocaine block the reuptake of dopamine, a key neurotransmitter associated with reward and motivation, their pharmacological profiles exhibit notable divergences. These differences have important implications for their potential therapeutic applications and abuse liability.
Quantitative Analysis of Dopamine Transporter Inhibition
The inhibitory potency of this compound and cocaine on the dopamine transporter is a critical determinant of their pharmacological effects. The following table summarizes key quantitative data from in vitro studies, providing a direct comparison of their binding affinities (Ki) and inhibitory concentrations (IC50) for dopamine uptake. The data for this compound is represented by its close structural analogs, JHW007 and AHN 1-055, as direct comparative data for this compound itself is limited in the public domain.
| Compound | Parameter | Value (nM) | Experimental System |
| Benztropine Analog (JHW007) | DAT Affinity (Ki) | 23.3 | In vitro binding assay |
| Dopamine Uptake Inhibition (IC50) | 24.6[1] | In vitro uptake assay | |
| Benztropine Analog (AHN 1-055) | DAT Affinity (Ki) | ~9-26 | In vitro binding/uptake assays |
| Cocaine | Dopamine Clearance Inhibition (IC50) | 5,535 | Fast-scan cyclic voltammetry (FSCV) in rat striatal slices |
Note: IC50 and Ki values are measures of inhibitory potency; lower values indicate greater potency. Direct comparison should be made with caution due to variations in experimental conditions.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and cocaine are classified as dopamine reuptake inhibitors. They exert their effects by binding to the dopamine transporter (DAT), a protein located on the membrane of presynaptic neurons. By blocking the DAT, these compounds prevent the reabsorption of dopamine from the synaptic cleft, leading to an accumulation of dopamine and enhanced dopaminergic signaling.
dot
Caption: Dopamine signaling and transporter blockade by inhibitors.
Despite this shared primary mechanism, studies on benztropine analogs suggest they interact with the DAT in a manner distinct from cocaine.[2] This may account for the observed differences in their behavioral effects, with benztropine analogs generally exhibiting a slower onset of action and reduced stimulant properties compared to cocaine.[1][2]
Experimental Protocols: In Vitro Dopamine Uptake Assay
The following protocol provides a detailed methodology for a synaptosomal dopamine uptake assay, a standard in vitro method used to quantify the inhibitory effects of compounds like this compound and cocaine on dopamine reuptake.
1. Preparation of Synaptosomes:
-
Rodent (e.g., rat) striatal tissue is dissected and homogenized in an ice-cold sucrose buffer.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which contains nerve terminals with functional dopamine transporters.
2. Dopamine Uptake Assay:
-
Synaptosomes are resuspended in a physiological buffer.
-
Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of the test compound (this compound or cocaine) or vehicle control.
-
The uptake reaction is initiated by the addition of a known concentration of radiolabeled dopamine (e.g., [3H]dopamine).
-
The reaction is allowed to proceed for a short period (typically a few minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes while allowing the unbound radiolabeled dopamine to be washed away.
-
The amount of radioactivity retained on the filters, which corresponds to the amount of dopamine taken up by the synaptosomes, is quantified using liquid scintillation counting.
3. Data Analysis:
-
The inhibition of dopamine uptake at each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits 50% of dopamine uptake, is determined by non-linear regression analysis of the concentration-response curve.
dot
Caption: Workflow of a synaptosomal dopamine uptake assay.
Conclusion
The comparative analysis of this compound and cocaine underscores the principle that even compounds with the same primary molecular target can exhibit significantly different pharmacological profiles. While both are potent inhibitors of the dopamine transporter, the available data on benztropine analogs suggest that this compound may have a distinct interaction with the DAT, leading to a different temporal and behavioral profile compared to cocaine. This distinction is of paramount importance for the development of novel therapeutics, particularly in the context of addiction medicine, where the goal is often to modulate dopamine signaling without producing the powerful reinforcing effects associated with drugs of abuse like cocaine. Further research directly comparing this compound and cocaine under identical experimental conditions is warranted to fully elucidate their therapeutic potential and abuse liability.
References
Validating Aminobenztropine's Selectivity for the Dopamine Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of aminobenztropine's binding affinity and selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT) and the norepinephrine transporter (NET). The data presented is compiled from published experimental findings and is intended to serve as a valuable resource for researchers in neuropharmacology and drug development.
Unveiling the Selectivity Profile of this compound and its Analogs
This compound and its N-substituted analogs are known for their high affinity for the dopamine transporter, with markedly lower affinity for both the serotonin and norepinephrine transporters.[1][2] This selectivity profile distinguishes them from less selective monoamine transporter inhibitors like cocaine.
Comparative Binding Affinities (Ki in nM)
The following table summarizes the inhibitor constant (Ki) values for this compound analogs and a selection of well-known monoamine transporter inhibitors. A lower Ki value indicates a higher binding affinity.
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | DAT:SERT Selectivity Ratio | DAT:NET Selectivity Ratio |
| This compound Analogs | |||||
| GA 1-69 | 29.2 | 490 | 1420 | 16.8 | 48.6 |
| GA 2-50 | 5.6 | 4600 | 7350 | 821.4 | 1312.5 |
| GA 2-99 | 5.59 | >10,000 | 4600 | >1788.9 | 822.9 |
| Reference Compounds | |||||
| Cocaine | ~200-600 | ~200-700 | ~200-700 | ~1 | ~1 |
| GBR 12909 | 7.92 (pKi) | 5.9 (pKi) | 7.02 (pKi) | ~105 | ~7.9 |
| Fluoxetine | 4180 | 1 | 660 | 0.0002 | 0.0015 |
| Desipramine | 3190 | 17.6-163 | 0.63-3.5 | ~0.005-0.04 | ~0.0002-0.001 |
Note: Data for this compound analogs are from a study on N-substituted benztropine analogs.[1][2] Data for reference compounds are compiled from various sources.[3][4][5] Selectivity ratios are calculated as (Ki SERT / Ki DAT) and (Ki NET / Ki DAT).
The data clearly illustrates that the this compound analogs exhibit substantial selectivity for DAT over both SERT and NET, a characteristic not observed with a non-selective inhibitor like cocaine.
Experimental Validation: Radioligand Binding Assays
The determination of binding affinities (Ki values) is typically achieved through competitive radioligand binding assays. These experiments are crucial for characterizing the interaction of a compound with its target protein.
General Experimental Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for DAT, SERT, and NET.
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing human DAT, SERT, or NET.
-
Radioligands:
-
For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55[2]
-
For SERT: [³H]Citalopram or [³H]Paroxetine
-
For NET: [³H]Nisoxetine or [³H]Desipramine
-
-
Test Compound: this compound or its analogs.
-
Reference Compound (for non-specific binding): A high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter.
Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
Procedure:
-
Cell Culture and Membrane Preparation: Cells expressing the transporter of interest are cultured and harvested. The cell membranes containing the transporters are then isolated.
-
Incubation: The cell membranes are incubated in the assay buffer with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound. Separate tubes are prepared for determining total binding (only radioligand) and non-specific binding (radioligand plus a high concentration of an unlabeled competitor).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mechanism of Action: Monoamine Transporter Inhibition
This compound, like other monoamine transporter inhibitors, exerts its effects by blocking the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged presence of the neurotransmitter in the synapse, thereby enhancing its signaling.
Signaling Pathway Diagram:
Caption: Inhibition of dopamine reuptake by this compound.
This guide provides a foundational understanding of this compound's selectivity for the dopamine transporter. The presented data and experimental protocols are intended to aid researchers in their exploration of novel compounds targeting monoamine transporters for the development of more selective and effective therapeutics.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoxétine — Wikipédia [fr.wikipedia.org]
- 4. Desipramine - Wikipedia [en.wikipedia.org]
- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Aminobenztropine Analog Binding: A Comparative Guide to In Vitro Binding Assays and Quantitative Autoradiography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two fundamental techniques for characterizing the binding of novel compounds to the dopamine transporter (DAT): traditional in vitro radioligand binding assays using brain homogenates and in vitro quantitative autoradiography on brain tissue sections. The focus is on the cross-validation of binding data for aminobenztropine analogs, a class of atypical dopamine reuptake inhibitors. By comparing data obtained from both methods, researchers can gain a more comprehensive understanding of a ligand's affinity, selectivity, and regional distribution within the brain.
Data Presentation: Comparative Binding Affinities
The binding affinity of a compound for its target is a critical parameter in drug development. The following table summarizes the inhibitory constants (Kᵢ) of several N-substituted benztropine (BZT) analogs, which serve as representative examples for this compound-like compounds, at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. For comparison, data for cocaine, a classic non-selective monoamine transporter inhibitor, is also included. Data is derived from in vitro binding assays using rat brain tissue.
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT vs. SERT Selectivity | DAT vs. NET Selectivity |
| BZT Analog GA 2-99 | 5.59 | 490 | 1420 | ~88-fold | ~254-fold |
| BZT Analog GA 1-69 | 29.2 | 4600 | 7350 | ~157-fold | ~251-fold |
| Cocaine | 230 | 740 | 480 | ~3-fold | ~2-fold |
Data sourced from studies on N-substituted benztropine analogs and cocaine binding profiles.[1][2]
Conceptual Workflow for Cross-Validation
The cross-validation process involves determining a ligand's binding affinity through two independent methods and comparing the results. A membrane binding assay provides a quantitative measure of affinity in a homogenized tissue preparation, while autoradiography offers both quantitative data and crucial spatial information about where the ligand binds within intact tissue architecture. Agreement between the Kᵢ values from both techniques strengthens the validity of the findings.
Mechanism of Action: Dopamine Transporter Inhibition
This compound analogs, like cocaine, act by binding to the dopamine transporter (DAT) on the presynaptic membrane of dopaminergic neurons. This binding blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in the extracellular concentration of dopamine and prolonged signaling at postsynaptic receptors. However, studies suggest that benztropine analogs may bind to DAT in a manner distinct from cocaine, potentially stabilizing different transporter conformations.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro binding assays and quantitative autoradiography for assessing ligand binding at the dopamine transporter.
Protocol 1: In Vitro DAT Radioligand Binding Assay (Homogenate)
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., an this compound analog) by measuring its ability to compete with a known radioligand for binding to DAT in a homogenized brain tissue preparation.
-
Tissue Preparation:
-
Dissect the striatum from rat brains on ice, as this region has a high density of dopamine transporters.
-
Homogenize the tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh assay buffer. Repeat this wash step twice to remove endogenous dopamine.
-
Determine the protein concentration of the final membrane preparation using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and multiple concentrations of the competitor compound.
-
To all tubes, add a fixed concentration of a suitable DAT radioligand (e.g., [³H]WIN 35,428 or [¹²⁵I]RTI-55) at a concentration near its Kₔ.
-
For non-specific binding tubes, add a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
To the competition tubes, add the this compound analog at a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Add the prepared brain homogenate (e.g., 50-100 µg of protein) to each tube.
-
Incubate the tubes for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: Quantitative In Vitro Autoradiography
This protocol allows for the visualization and quantification of DAT binding in intact brain sections, providing anatomical context to the binding data.[4][5][6]
-
Tissue Sectioning:
-
Rapidly freeze fresh rat brains in isopentane cooled with dry ice. Store at -80°C until use.
-
Using a cryostat, cut thin coronal sections (e.g., 14-20 µm thick) through the striatum.
-
Thaw-mount the sections onto gelatin-coated microscope slides and store at -80°C.
-
-
Binding Procedure:
-
Bring the slides to room temperature. Pre-incubate them in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 20-30 minutes to rehydrate the tissue and remove endogenous ligands.[6]
-
Incubate the sections with the radioligand (e.g., [¹²⁵I]RTI-55) in assay buffer. For competition experiments to determine Kᵢ, incubate adjacent sections with the radioligand plus a range of concentrations of the this compound analog.
-
To determine non-specific binding, incubate a separate set of sections with the radioligand in the presence of a high concentration of a DAT blocker (e.g., 10 µM GBR 12909).[6]
-
Incubation time should be sufficient to reach equilibrium (e.g., 90 minutes at room temperature).
-
-
Washing and Drying:
-
After incubation, rapidly wash the slides in ice-cold assay buffer to remove unbound radioligand. Multiple short washes (e.g., 2 x 2 minutes) are typical.[6]
-
Perform a final quick dip in ice-cold distilled water to remove buffer salts.
-
Dry the sections quickly under a stream of cool, dry air.
-
-
Exposure and Imaging:
-
Appose the dried, labeled sections to a radiation-sensitive medium, such as a phosphor imaging plate or autoradiographic film, in a light-tight cassette.
-
Co-expose a set of calibrated radioactive standards of known concentrations to allow for the quantification of binding density.
-
Exposure time will vary depending on the isotope and binding density (from days to weeks).
-
Scan the imaging plate with a phosphorimager or develop the film.
-
-
Data Analysis:
-
Use a computerized image analysis system to measure the optical density in specific brain regions (e.g., caudate-putamen, nucleus accumbens).
-
Generate a standard curve from the radioactive standards to convert optical density values into units of radioactivity per unit of tissue mass (e.g., fmol/mg tissue).
-
Calculate specific binding by subtracting the non-specific binding from total binding for each region of interest.
-
For competition studies, analyze the data as described in the homogenate binding protocol to determine the Kᵢ of the this compound analog in different brain regions.
-
References
- 1. Ketanserin - Wikipedia [en.wikipedia.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Autoradiography as a Simple and Powerful Method for Visualization and Characterization of Pharmacological Targets [jove.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Autoradiography [fz-juelich.de]
A Comparative In Vivo Analysis of Aminobenztropine and Other Dopamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of aminobenztropine with other well-characterized dopamine transporter (DAT) inhibitors: cocaine, methylphenidate, and GBR 12909. The following sections detail their comparative effects on locomotor activity, extracellular dopamine levels, and rewarding properties, supported by experimental data and detailed methodologies.
Introduction to Dopamine Transporter Inhibitors
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1] Inhibition of DAT leads to increased extracellular dopamine concentrations, which can have profound effects on motor activity, motivation, and reward.[1] While cocaine, methylphenidate, and GBR 12909 are well-studied DAT inhibitors, this compound and its analogs represent a class of compounds with a potentially distinct in vivo profile. This guide aims to elucidate these differences through a comparative analysis of their effects in key preclinical assays.
Comparative Analysis of In Vivo Effects
The following table summarizes the quantitative in vivo effects of this compound (data inferred from its analogs, primarily benztropine) and other selected DAT inhibitors. It is important to note that direct comparative studies involving this compound are limited; therefore, data from structurally related benztropine analogs are used as a proxy, and this should be considered when interpreting the results.
| Compound | Locomotor Activity | Extracellular Dopamine Levels (Nucleus Accumbens) | Conditioned Place Preference (CPP) |
| This compound (inferred from analogs) | Modest increase in locomotor activity.[2] | Sustained increase, with a slower onset and longer duration compared to cocaine.[3][4] | Minimal to no significant place preference observed.[5] |
| Cocaine | Dose-dependent and robust increase in locomotor activity.[6] | Rapid and transient increase (peak at ~10-20 minutes, duration ~1 hour).[1][3] Can lead to a ~400% increase from baseline.[2] | Significant dose-dependent place preference.[7][8] |
| Methylphenidate | Dose-dependent increase in locomotor activity.[9] | Significant and rapid increase in extracellular dopamine.[9] | Establishes conditioned place preference.[10][11] |
| GBR 12909 | Dose-dependent and long-lasting increase in locomotor activity.[12][13] | Potent and sustained increase in extracellular dopamine. | Produces conditioned place preference. |
Experimental Protocols
Locomotor Activity Assay
Objective: To assess the stimulant effects of DAT inhibitors on spontaneous motor activity in rodents.
Methodology:
-
Animals: Male Swiss-Webster mice are individually housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
-
Apparatus: Locomotor activity is monitored in clear polycarbonate cages equipped with infrared photobeams to detect horizontal and vertical movements.
-
Procedure:
-
Mice are habituated to the testing room for at least 60 minutes before the experiment.
-
Following habituation, mice receive an intraperitoneal (i.p.) injection of the test compound (e.g., this compound, cocaine, methylphenidate, GBR 12909) or vehicle (e.g., saline).
-
Immediately after injection, each mouse is placed in the center of the locomotor activity chamber.
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration, typically 60 to 120 minutes.
-
Data is collected in time bins (e.g., 5 or 10 minutes) to analyze the time course of the drug's effect.
-
-
Data Analysis: The total distance traveled or the number of beam breaks are analyzed using ANOVA, followed by post-hoc tests to compare drug-treated groups with the vehicle control group. Dose-response curves are generated to determine the ED50 for locomotor stimulation.
In Vivo Microdialysis
Objective: To measure extracellular dopamine concentrations in specific brain regions, such as the nucleus accumbens, following the administration of DAT inhibitors.
Methodology:
-
Animals: Male Sprague-Dawley rats are used.
-
Surgery:
-
Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the nucleus accumbens.
-
Animals are allowed to recover for several days post-surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
After a baseline collection period to ensure stable dopamine levels, the test compound or vehicle is administered (e.g., i.p. or intravenously).
-
Dialysate samples are collected at regular intervals (e.g., every 10 or 20 minutes) for several hours.
-
-
Neurochemical Analysis:
-
Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
-
Data Analysis: Dopamine levels are expressed as a percentage of the average baseline concentration. The effects of different drug treatments are compared using statistical tests such as repeated measures ANOVA.
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of a drug by measuring an animal's preference for an environment previously paired with the drug.[14]
Methodology:
-
Apparatus: A three-chamber apparatus is typically used, consisting of two larger conditioning chambers with distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.[14]
-
Procedure:
-
Pre-conditioning (Day 1): Each animal is placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15 minutes) to determine any initial preference for one of the conditioning chambers. The time spent in each chamber is recorded.
-
Conditioning (Days 2-9): This phase consists of alternating daily sessions. On drug conditioning days, the animal receives an injection of the test compound and is confined to one of the conditioning chambers for a specific duration (e.g., 30 minutes). On vehicle conditioning days, the animal receives a vehicle injection and is confined to the opposite chamber. The pairing of the drug with the initially non-preferred or preferred chamber can be counterbalanced across subjects.[14]
-
Test Day (Day 10): The animal, in a drug-free state, is placed in the central chamber and allowed to freely explore all three chambers for the same duration as in the pre-conditioning phase. The time spent in each chamber is recorded.[8]
-
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber on the test day minus the time spent in the same chamber during the pre-conditioning phase. A significant increase in this score indicates a conditioned place preference, suggesting rewarding properties of the drug.[8] Statistical analysis is typically performed using t-tests or ANOVA to compare the preference scores of the drug-treated group to a control group.
Visualizations
Caption: Dopamine Transporter (DAT) Signaling Pathway and Inhibition.
Caption: Experimental Workflows for In Vivo Behavioral and Neurochemical Assays.
References
- 1. Cocaine-Induced Changes in Tonic Dopamine Concentrations Measured Using Multiple-Cyclic Square Wave Voltammetry in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Cocaine-Induced Changes in Tonic Dopamine Concentrations Measured Using Multiple-Cyclic Square Wave Voltammetry in vivo - Deakin University - Figshare [dro.deakin.edu.au]
- 3. Pharmacodynamic assessment of the benztropine analogues AHN-1055 and AHN-2005 using intracerebral microdialysis to evaluate brain dopamine levels and pharmacokinetic/pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrastriatal dialysis evidence for a direct inhibitory effect of benztropine on dopamine re-uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Increased conditioned place preference for cocaine in high anxiety related behavior (HAB) mice is associated with an increased activation in the accumbens corridor [frontiersin.org]
- 8. Novel Approach to Data Analysis in Cocaine Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microdialysis monitoring of methylphenidate in blood and brain correlated with changes in dopamine and rat activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oral methylphenidate establishes a conditioned place preference in rats. | University of Kentucky College of Arts & Sciences [pa.as.uky.edu]
- 12. Effects of GBR 12909, a selective dopamine uptake inhibitor, on motor activity and operant behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioral properties of GBR 12909, GBR 13069 and GBR 13098: specific inhibitors of dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-Head Study: Aminobenztropine and GBR 12909 Analogs as Dopamine Transporter Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of neuropharmacology, the development of potent and selective dopamine transporter (DAT) inhibitors remains a critical area of research for understanding and treating a variety of central nervous system disorders, including substance use disorders, attention-deficit/hyperactivity disorder (ADHD), and depression. Among the numerous compounds investigated, analogs of Aminobenztropine and GBR 12909 have emerged as significant research tools and potential therapeutic leads. This guide provides a head-to-head comparison of these two classes of compounds, presenting available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways to aid researchers in their drug discovery and development efforts.
Disclaimer: Direct comparative studies and specific quantitative data for this compound are scarce in publicly available literature. Therefore, for the purpose of this guide, data for the structurally related and well-characterized Benztropine and its analogs will be used as a proxy to facilitate a comparative discussion against GBR 12909 analogs. This substitution should be taken into consideration when interpreting the presented data.
Quantitative Data Comparison
The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of GBR 12909 and its analogs at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. For comparison, data for Benztropine analogs are also presented.
Table 1: Binding Affinities (Ki, nM) of GBR 12909 Analogs and Benztropine at Monoamine Transporters
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Selectivity (NET/DAT) | Selectivity (SERT/DAT) |
| GBR 12909 | 8.5[1] | 95.5[1] | 1260[1] | 11.2 | 148.2 |
| GBR 12935 | 14.4[1] | 64.6[1] | 631[1] | 4.5 | 43.8 |
| Benztropine | 11-20 | - | - | - | - |
Table 2: Dopamine Uptake Inhibition (IC50, nM) of GBR 12909 and Benztropine Analogs
| Compound | Dopamine Uptake IC50 (nM) |
| GBR 12909 | 1.3 - 5.1 |
| Benztropine Analogs | 8 - 30 |
Note: The IC50 values are presented as a range to reflect the variability reported across different studies and for different analogs.
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter
This protocol is a standard method to determine the binding affinity (Ki) of a test compound for the dopamine transporter.
Objective: To measure the ability of a test compound to compete with a radiolabeled ligand for binding to the dopamine transporter.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).
-
Radioligand (e.g., [3H]WIN 35,428 or [3H]GBR 12935).
-
Test compounds (this compound or GBR 12909 analogs).
-
Non-specific binding agent (e.g., 10 µM GBR 12909 or 10 µM cocaine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the hDAT-expressing cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand.
-
For determining non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of a non-labeled DAT inhibitor.
-
Allow the binding to reach equilibrium (e.g., 1-2 hours at room temperature).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Dopamine Uptake Assay
This functional assay measures the potency (IC50) of a compound to inhibit the reuptake of dopamine into nerve terminals.
Objective: To determine the functional potency of a test compound in inhibiting dopamine uptake by synaptosomes.
Materials:
-
Freshly prepared synaptosomes from a dopamine-rich brain region (e.g., rat striatum).
-
[3H]Dopamine.
-
Test compounds (this compound or GBR 12909 analogs).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Pre-incubate the synaptosomes with various concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [3H]Dopamine.
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.
-
Measure the radioactivity trapped inside the synaptosomes using a scintillation counter.
-
Determine non-specific uptake in parallel incubations performed at 4°C or in the presence of a saturating concentration of a known DAT inhibitor (e.g., GBR 12909).
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific [3H]Dopamine uptake.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
A Comparative Analysis of Aminobenztropine's Therapeutic Potential in Preclinical Addiction Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of aminobenztropine and its analogs against established addiction treatments, naltrexone and bupropion, based on preclinical data from various addiction models. The information is intended to inform research and development efforts in the field of substance use disorders.
Executive Summary
Addiction remains a significant global health challenge, necessitating the exploration of novel therapeutic strategies. This compound and its analogs, acting as dopamine transporter (DAT) inhibitors, have emerged as promising candidates. This guide synthesizes preclinical evidence for this compound analogs and compares their efficacy and mechanisms with the established medications naltrexone (an opioid receptor antagonist) and bupropion (a norepinephrine-dopamine reuptake inhibitor). The data presented herein is derived from rodent models of drug self-administration, conditioned place preference, and other behavioral paradigms relevant to addiction.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of this compound analogs, naltrexone, and bupropion in reducing drug-seeking and drug-taking behaviors.
Table 1: Effects on Stimulant Self-Administration (Cocaine/Amphetamine)
| Compound | Animal Model | Dosing Regimen | Effect on Self-Administration | Quantitative Data |
| Benztropine Analogs (e.g., JHW007, AHN-1055) | Rat | Varies by analog | Blockade of cocaine/amphetamine self-administration | Dose-dependently reduced amphetamine self-administration.[1] Did not maintain self-administration, indicating low abuse potential.[2] |
| Naltrexone | Rat | 0.1 - 10 mg/kg (s.c.) | Reduction of alcohol self-administration (data for stimulants is less consistent) | Subcutaneous injection of ≥0.1 mg/kg significantly reduced ethanol intake. Intraperitoneal injection required ≥3 mg/kg for similar effects. |
| Bupropion | Rat | 25 - 75 mg/kg | Reduction of nicotine self-administration | 25 mg/kg and 75 mg/kg doses caused a 47.2% and 84.3% decrease in nicotine self-administration, respectively. |
Table 2: Effects on Opioid and Alcohol Self-Administration
| Compound | Animal Model | Dosing Regimen | Effect on Self-Administration | Quantitative Data |
| Benztropine Analogs | - | - | Primarily studied in stimulant models | Data not available |
| Naltrexone | Rat | 0.1 - 10 mg/kg (s.c.) | Reduction of ethanol self-administration | Subcutaneous doses of ≥0.1 mg/kg significantly reduced ethanol intake. |
| Bupropion | Rat | 10 - 56 mg/kg (i.p.) | Primarily studied in nicotine and stimulant models | 30 mg/kg dose increased nicotine self-administration in one study, while higher doses of 75 mg/kg decreased it in another. |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of these compounds are rooted in their distinct interactions with the neurocircuitry of addiction, primarily the mesolimbic dopamine system.
The Reward Pathway in Addiction
Addictive substances hijack the brain's natural reward system, leading to a surge in dopamine in the nucleus accumbens (NAc), which reinforces drug-taking behavior. This pathway originates in the ventral tegmental area (VTA) and projects to the NAc and prefrontal cortex (PFC).
Figure 1. Simplified diagram of the mesolimbic reward pathway.
This compound Analogs: Dopamine Transporter Inhibition
This compound and its analogs are potent inhibitors of the dopamine transporter (DAT).[3] By blocking the reuptake of dopamine from the synaptic cleft, these compounds increase extracellular dopamine levels. Unlike cocaine, which also blocks DAT, certain benztropine analogs exhibit a slower onset of DAT occupancy and may stabilize the transporter in a conformation that is less conducive to producing a rewarding effect.[1][4] This mechanism is thought to reduce the reinforcing effects of stimulants and cravings without producing significant abuse liability itself.
Figure 2. Mechanism of action of this compound analogs at the DAT.
Naltrexone: Mu-Opioid Receptor Antagonism
Naltrexone is a competitive antagonist at mu-opioid receptors.[5] Endogenous opioids (endorphins) are involved in the rewarding effects of alcohol and opioids. By blocking these receptors, naltrexone reduces the pleasurable effects of these substances, thereby decreasing the motivation to consume them.
Figure 3. Naltrexone's antagonism of the mu-opioid receptor.
Bupropion: Dopamine and Norepinephrine Reuptake Inhibition
Bupropion is a dual reuptake inhibitor of dopamine and norepinephrine.[6][7][8] By increasing the levels of these neurotransmitters in the synapse, bupropion can alleviate withdrawal symptoms and cravings, particularly for nicotine. Its action on the dopamine system is thought to substitute for the rewarding effects of nicotine.
References
- 1. Dopamine Transporter Dynamics of N-Substituted Benztropine Analogs with Atypical Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. m.youtube.com [m.youtube.com]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Unraveling the Behavioral Nuances of Aminobenztropine Derivatives: A Comparative Pharmacological Guide
For researchers, scientists, and professionals in drug development, understanding the subtle yet significant differences in the behavioral effects of novel psychoactive compounds is paramount. This guide provides a comparative analysis of the behavioral pharmacology of aminobenztropine derivatives, a class of compounds with high affinity for the dopamine transporter (DAT). By presenting key experimental data in a structured format, detailing methodologies, and visualizing complex pathways, this document aims to facilitate a deeper understanding of their therapeutic potential and abuse liability.
This compound analogs have garnered interest for their potential as treatments for cocaine abuse due to their unique pharmacological profile. While they bind with high affinity to the dopamine transporter, similar to cocaine, their behavioral effects often diverge significantly. This guide focuses on a comparative analysis of several N-substituted this compound derivatives, primarily AHN 1-055, AHN 2-005, and JHW 007, in comparison to the prototypical dopamine uptake inhibitor, cocaine.
Comparative Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for selected this compound derivatives and cocaine, facilitating a direct comparison of their potencies and efficacies.
Table 1: Monoamine Transporter and Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Muscarinic M1 Receptor |
| Cocaine | 145 | 457 | 376 | >10,000 |
| AHN 1-055 | 11 | 4810 | 3260 | 11.6 |
| JHW 007 | 25 | 1230 | 1540 | 235 |
| AHN 2-005 | 108 | >10,000 | >10,000 | 1030 |
Data compiled from Hiranita et al., 2004.
Table 2: Comparative Effects on Locomotor Activity in Mice
| Compound | Dose Range (mg/kg, i.p.) | Peak Effect | Duration of Action |
| Cocaine | 10 - 30 | Dose-dependent increase | ~ 60 minutes |
| AHN 1-055 | 3 - 30 | Less effective than cocaine | > 8 hours |
| JHW 007 | 3 - 30 | Ineffective in stimulating activity | - |
| AHN 2-005 | 3 - 30 | Ineffective in stimulating activity | - |
Data compiled from Hiranita et al., 2004.
Table 3: Comparative Effects in Cocaine (10 mg/kg) Discrimination in Rats
| Compound | Dose Range (mg/kg, i.p.) | Maximal Substitution (%) |
| Cocaine | 1 - 10 | 100 |
| AHN 1-055 | 1 - 30 | 79 |
| JHW 007 | 1 - 30 | < 20 |
| AHN 2-005 | 1 - 30 | < 20 |
Data compiled from Hiranita et al., 2004.
Table 4: Comparative Effects on Cocaine Self-Administration in Rats
| Compound (Pretreatment) | Dose (mg/kg, i.p.) | Effect on Cocaine Self-Administration |
| Methylphenidate | 1.0 - 10 | Leftward shift in cocaine dose-effect curve |
| AHN 1-055 | 10 | Decrease in maximal cocaine self-administration |
| JHW 007 | 1.0 - 10 | Decrease in maximal cocaine self-administration |
| AHN 2-005 | 10 | Decrease in maximal cocaine self-administration |
Data compiled from Hiranita et al., 2013.
Key Experimental Protocols
The data presented above were generated using standardized behavioral pharmacology assays. Below are the detailed methodologies for these key experiments.
Locomotor Activity Assessment
Objective: To evaluate the stimulant effects of this compound derivatives on spontaneous motor activity.
Subjects: Male Swiss-Webster mice.
Apparatus: Standard rodent locomotor activity chambers equipped with infrared photobeams to detect movement.
Procedure:
-
Mice are habituated to the testing room for at least 60 minutes prior to the experiment.
-
Animals are administered the test compound (e.g., cocaine, AHN 1-055, JHW 007, or AHN 2-005) or vehicle via intraperitoneal (i.p.) injection.
-
Immediately after injection, mice are placed individually into the locomotor activity chambers.
-
Locomotor activity, measured as the number of photobeam breaks, is recorded continuously for a specified duration (e.g., 8 hours).
-
Data are typically analyzed in time blocks (e.g., 10-minute intervals) to assess the time course of drug action.
Drug Discrimination Paradigm
Objective: To assess the subjective effects of this compound derivatives and their similarity to a known drug of abuse (e.g., cocaine).
Subjects: Male Sprague-Dawley rats.
Apparatus: Standard two-lever operant conditioning chambers.
Procedure:
-
Training Phase: Rats are trained to press one lever after an injection of the training drug (e.g., 10 mg/kg cocaine) and the other lever after a vehicle injection to receive a food reward (e.g., sucrose pellets). Training continues until a high level of accuracy (>80% correct lever presses) is achieved.
-
Testing Phase: Once the discrimination is established, test sessions are conducted. On test days, rats are administered a dose of the test compound (e.g., AHN 1-055, JHW 007) and allowed to respond on either lever. The percentage of responses on the drug-appropriate lever is measured. Full substitution is typically defined as >80% of responses on the drug-associated lever.
Cocaine Self-Administration
Objective: To evaluate the reinforcing effects of cocaine and the potential of this compound derivatives to alter these effects.
Subjects: Male Sprague-Dawley rats.
Apparatus: Operant conditioning chambers equipped with two levers and an intravenous infusion system connected to a surgically implanted jugular catheter.
Procedure:
-
Catheter Implantation: Rats are surgically implanted with a chronic indwelling catheter into the jugular vein.
-
Acquisition Phase: Rats are placed in the operant chambers and learn to press an active lever to receive an intravenous infusion of cocaine. Responses on an inactive lever have no programmed consequences.
-
Maintenance Phase: Once stable responding is established, the effects of pretreatments with the this compound derivatives are assessed.
-
Pretreatment Testing: Prior to a self-administration session, rats are administered a dose of the test compound (e.g., AHN 1-055, JHW 007) or vehicle. The number of cocaine infusions earned during the session is recorded and compared to baseline (vehicle pretreatment) levels.
Visualizing the Mechanisms and Workflows
To further elucidate the underlying neurobiology and experimental designs, the following diagrams are provided.
Caption: Dopamine transporter (DAT) signaling pathway and the site of action for cocaine and this compound derivatives.
Caption: Experimental workflow for a typical cocaine self-administration study with pretreatment.
This guide provides a foundational comparison of the behavioral pharmacology of several this compound derivatives. The data suggest that while these compounds share a primary molecular target with cocaine, their behavioral profiles are markedly different, exhibiting diminished stimulant and reinforcing effects. This highlights the potential of N-substituted benztropine analogs as a promising avenue for the development of medications for cocaine use disorder. Further research is warranted to fully elucidate the structure-activity relationships and the precise molecular mechanisms underlying their atypical behavioral effects.
A Comparative Analysis of the Anticholinergic Profiles of Aminobenztropine and Benztropine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticholinergic effects of Aminobenztropine and the well-established drug, benztropine. This analysis is supported by available experimental data on their binding affinities for muscarinic acetylcholine receptors.
Benztropine is a well-known anticholinergic agent used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its therapeutic effects and side-effect profile are largely attributed to its potent antagonism of muscarinic acetylcholine receptors.[1][2] this compound, a derivative of benztropine, has also been investigated for its interaction with these receptors. This guide aims to collate and present the available data to facilitate a direct comparison of their anticholinergic properties.
Quantitative Comparison of Receptor Binding Affinity
The primary mechanism of action for anticholinergic drugs is the blockade of muscarinic acetylcholine receptors. The binding affinity of a compound for these receptors is a key determinant of its potency. The equilibrium dissociation constant (Kd) or the inhibition constant (Ki) are common measures of this affinity, with lower values indicating a higher binding affinity.
| Compound | Receptor Target | Binding Affinity (Kd/Ki) |
| This compound | Muscarinic Acetylcholine Receptors | 7 nM (Kd) |
| Benztropine | M3 Muscarinic Acetylcholine Receptor | 1.1 nM (Ki)[3] |
Kd (Equilibrium Dissociation Constant) and Ki (Inhibition Constant) are measures of binding affinity. A lower value indicates a stronger binding affinity.
Based on the available data, benztropine exhibits a higher binding affinity for the M3 muscarinic receptor subtype compared to the overall muscarinic receptor affinity reported for this compound.
Experimental Protocols
The binding affinities of these compounds for muscarinic acetylcholine receptors are typically determined using radioligand binding assays. A common experimental approach is a competitive binding assay.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (e.g., this compound or benztropine) to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.
Materials:
-
Receptor Source: A preparation of cells or tissues expressing the muscarinic acetylcholine receptors of interest (e.g., rat brain cortex homogenates).
-
Radioligand: A high-affinity radiolabeled antagonist for muscarinic receptors, such as [3H]-Quinuclidinyl benzilate ([3H]-QNB).
-
Test Compounds: this compound and benztropine at various concentrations.
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A system to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity of the bound ligand.
Procedure:
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand ([3H]-QNB) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out for a sufficient period to allow the binding to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Below is a graphical representation of a typical experimental workflow for a competitive radioligand binding assay.
Muscarinic Acetylcholine Receptor Signaling Pathway
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems. They are classified into five subtypes (M1-M5). Upon activation by an agonist, these receptors initiate intracellular signaling cascades through the activation of different G-proteins. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins. Antagonists like benztropine and this compound block these signaling pathways by preventing acetylcholine from binding to the receptor.
References
Independent Analysis of Benztropine, a Close Analog of Aminobenztropine, Reveals Atypical Dopamine Transporter Inhibition
A comprehensive review of published literature indicates a notable scarcity of independent, quantitative findings for Aminobenztropine. Due to this lack of available data, this guide presents a comparative analysis of its close structural analog, Benztropine. The findings focus on its well-documented interaction with the dopamine transporter (DAT) and its role as a muscarinic acetylcholine receptor antagonist.
This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of Benztropine's performance with other dopamine uptake inhibitors, supported by experimental data from multiple studies.
Quantitative Comparison of Inhibitor Affinities
The following table summarizes the binding affinities of Benztropine and a classical dopamine uptake inhibitor, Cocaine, at the human dopamine transporter (DAT). The data is compiled from independent studies to provide a comparative overview.
| Compound | Target | Assay Type | Radioligand | Preparation | Ki (nM) | IC50 (nM) | Reference |
| Benztropine | human DAT | Competition Binding | [3H]CFT | COS-7 cells expressing hDAT | - | 118 | [1] |
| Benztropine | human DAT | [3H]Dopamine Uptake Inhibition | [3H]Dopamine | HEK-293 cells expressing hDAT | - | - | [2] |
| Cocaine | human DAT | Competition Binding | [3H]WIN 35,428 | - | 180 | - | [3] |
Note: Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. A lower value indicates a higher affinity of the inhibitor for the target.
Experimental Protocols
The data presented in this guide are derived from established experimental protocols. Below are detailed methodologies for the key experiments cited.
Dopamine Transporter (DAT) Binding Assay
This assay determines the affinity of a test compound for the dopamine transporter by measuring its ability to displace a known radiolabeled ligand.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) or COS-7 cells are cultured and transiently transfected with a plasmid encoding the human dopamine transporter (hDAT).
-
Membrane Preparation: Two days post-transfection, cells are harvested and homogenized in an ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an assay buffer.
-
Competition Binding: Cell membranes are incubated with a fixed concentration of a radioligand that binds to DAT (e.g., [3H]CFT or [3H]WIN 35,428) and varying concentrations of the test compound (e.g., Benztropine).
-
Filtration and Scintillation Counting: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes. The filters are washed to remove unbound radioligand and then counted in a scintillation counter to determine the amount of bound radioactivity.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.
-
Cell Culture: HEK-293 cells stably expressing hDAT are plated in multi-well plates.
-
Pre-incubation: Cells are washed and pre-incubated with varying concentrations of the test compound.
-
Dopamine Uptake: [3H]Dopamine is added to the wells to initiate uptake.
-
Termination and Lysis: After a short incubation period, uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Scintillation Counting: The amount of [3H]Dopamine taken up by the cells is quantified by scintillation counting of the cell lysates.
-
Data Analysis: The results are expressed as a percentage of the dopamine uptake in the absence of the inhibitor, and the IC50 value is determined.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of Benztropine and a typical experimental workflow for a dopamine uptake inhibition assay.
Figure 1: Proposed signaling pathways affected by Benztropine.
Figure 2: Experimental workflow for a dopamine uptake inhibition assay.
References
- 1. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of Aminobenztropine: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of aminobenztropine, ensuring the protection of both laboratory personnel and the environment.
I. This compound Waste Classification
According to the Safety Data Sheet (SDS) provided by Santa Cruz Biotechnology, this compound is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.122). This classification is the primary determinant for its disposal pathway. However, it is imperative to consult local, state, and federal regulations, as waste disposal requirements can vary.
II. Step-by-Step Disposal Protocol
Even for non-hazardous substances, adherence to a structured disposal protocol is a matter of best practice in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container for "this compound Waste."
-
Ensure that only this compound and materials contaminated with it (e.g., gloves, weighing papers, pipette tips) are placed in this container.
-
Do not mix this compound waste with hazardous waste streams such as solvents, heavy metals, or reactive chemicals.
Step 2: Container Management
-
Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) container is generally suitable.
-
Keep the container securely sealed when not in use to prevent spills and accidental exposure.
-
Store the waste container in a designated, well-ventilated area away from incompatible materials.
Step 3: Disposal Pathway
-
For small quantities of non-hazardous pharmaceutical waste, disposal via a licensed professional waste management contractor is the recommended and most compliant method. These contractors are equipped to handle and dispose of chemical waste in accordance with all regulatory standards.
-
Direct disposal into the sanitary sewer system is strongly discouraged for any pharmaceutical compound, regardless of its hazard classification, to prevent the contamination of water supplies.[1]
-
Incineration by a licensed facility is a common and environmentally preferred method for the final disposal of pharmaceutical waste.[2]
Step 4: Documentation
-
Maintain a log of the accumulated this compound waste, noting the quantity and date of disposal.
-
Keep records of all waste shipments and disposal certificates provided by your waste management contractor. This documentation is crucial for regulatory compliance.
III. General Pharmaceutical Waste Disposal Considerations
The disposal of any pharmaceutical waste is governed by a framework of regulations, primarily under the Resource Conservation and Recovery Act (RCRA) as overseen by the Environmental Protection Agency (EPA).[3] While this compound is not listed as a hazardous waste, facilities that generate pharmaceutical waste must be cognizant of these overarching regulations.
| Regulatory Body | Key Responsibilities | Relevance to this compound Disposal |
| EPA | Regulates hazardous waste disposal under RCRA. | While this compound is not federally classified as hazardous, state regulations may be more stringent.[3] |
| State Environmental Agencies | Implement and enforce federal and state-specific waste disposal regulations. | Always consult your state's specific requirements for non-hazardous pharmaceutical waste. |
| Local Publicly Owned Treatment Works (POTWs) | Regulate discharges to the sanitary sewer system. | Prohibit the sewering of most chemical waste to protect water quality. |
IV. Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Aminobenztropine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling and disposal of Aminobenztropine. By adhering to these procedural guidelines, you can ensure a safe laboratory environment and maintain compliance with regulatory standards. This guide is intended to be a trusted resource, offering value beyond the product by prioritizing the well-being of researchers.
Personal Protective Equipment (PPE) for Handling this compound
While some safety data sheets (SDS) may classify this compound as non-hazardous under OSHA's 2012 Hazard Communication Standard, it is crucial to adopt a precautionary approach due to the compound's chemical structure as a tropane alkaloid and an aromatic amine. Best practices in chemical hygiene dictate the use of appropriate personal protective equipment to minimize exposure risk.
The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations* |
| Hand Protection | Nitrile gloves | Double gloving with nitrile gloves |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a face shield |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. | N95 dust mask if generating aerosols or handling bulk powder. |
| Body Protection | Standard laboratory coat | Disposable gown with tight-fitting cuffs |
*Higher risk operations include handling large quantities, generating dust or aerosols, and prolonged handling times.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational workflow is critical for minimizing the risk of contamination and exposure. The following protocol outlines the recommended steps for handling this compound.
Experimental Workflow for Handling this compound
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
